(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Description
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Properties
IUPAC Name |
[(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGFTHHPAOYJI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Technical Monograph: (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
CAS Registry Number: 87341-57-9 Molecular Weight: 205.30 g/mol Formula: C₁₃H₁₉NO
Executive Summary
This compound, commonly referred to as N-(4-methylbenzyl)-L-prolinol , is a chiral amino alcohol derived from L-proline.[1][2] It serves as a critical chiral auxiliary and ligand in asymmetric synthesis. Distinguished by the electron-donating 4-methyl group on the benzyl ring, this compound offers tunable steric and electronic properties compared to the unsubstituted N-benzyl prolinol.[2]
Its primary utility lies in enantioselective catalysis, particularly in the addition of organometallic reagents to carbonyl compounds (e.g., the addition of diethylzinc to aldehydes) and as a precursor for chiral lithium amides in asymmetric deprotonation reactions.[1]
Physicochemical Profile
The following data consolidates the core specifications required for identification and quality assurance.
| Property | Specification | Notes |
| IUPAC Name | [(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol | Standard nomenclature |
| CAS Number | 87341-57-9 | Specific to the (S)-enantiomer |
| Molecular Weight | 205.30 g/mol | Monoisotopic Mass: 205.1467 |
| Molecular Formula | C₁₃H₁₉NO | |
| Appearance | Viscous Colorless to Pale Yellow Liquid | May darken upon oxidation |
| Solubility | Soluble in DCM, THF, Toluene, Methanol | Low solubility in water |
| Chirality | (S)-Configuration | Derived from L-Proline |
| pKa (Conjugate Acid) | ~9.5 (Estimated) | Typical for tertiary amines |
Synthetic Pathway: Reductive Amination
The most robust and scalable method for synthesizing this compound is the reductive amination of L-prolinol with 4-methylbenzaldehyde.[1][2] This route avoids the risk of over-alkylation associated with direct alkylation using benzyl halides.
Mechanism & Rationale
-
Iminium Formation: Condensation of the secondary amine (L-prolinol) with the aldehyde generates an iminium ion intermediate.[2]
-
Selective Reduction: Sodium triacetoxyborohydride (STAB) is used as the reducing agent.[2] It is mild and selective for iminiums over aldehydes, preventing the direct reduction of the starting aldehyde to the alcohol.
Protocol (Self-Validating System)
Reagents:
Step-by-Step Methodology:
-
Complexation: In a flame-dried round-bottom flask under Nitrogen, dissolve L-prolinol (10 mmol) in DCE (30 mL).
-
Addition: Add 4-methylbenzaldehyde (11 mmol) in one portion. Stir for 30 minutes at room temperature to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 1% to 5% MeOH in DCM).
Figure 1: Reductive amination pathway for the synthesis of the target compound.
Mechanistic Application: Asymmetric Catalysis
This compound functions as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes.[1][2] The amino-alcohol moiety forms a rigid bimetallic zinc complex, which directs the nucleophilic attack to a specific face of the aldehyde (typically the Si-face for S-ligands, yielding S-alcohols).[1][2]
Catalytic Cycle
-
Pre-catalyst Formation: Reaction of the amino alcohol with Et₂Zn generates a chiral zinc alkoxide.
-
Aldehyde Coordination: The Lewis acidic zinc center coordinates the aldehyde oxygen, activating the carbonyl.
-
Alkyl Transfer: The ethyl group is transferred from a second equivalent of Et₂Zn in a controlled transition state.
Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.[1][2]
Quality Control & Analytics
To ensure the integrity of the compound for research use, the following analytical benchmarks must be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2–7.0 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).[1]
-
δ 3.9 (d, 1H) & 3.4 (d, 1H): Benzylic protons (N-CH₂-Ar).[1][2] These are diastereotopic and appear as an AB system due to the chiral center.
-
δ 3.6 (dd, 1H) & 3.4 (dd, 1H): Hydroxymethyl protons (-CH₂OH).[1]
-
δ 2.3 (s, 3H): Methyl group on the aromatic ring.[1]
-
δ 3.0–1.6 (m, 7H): Pyrrolidine ring protons.[1]
-
Chiral HPLC
-
Column: Chiralcel OD-H or AD-H.[2]
-
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
-
Detection: UV at 254 nm.
-
Criterion: >98% enantiomeric excess (ee) required for high-performance catalysis.[2]
Safety & Handling
-
Storage: Hygroscopic. Store under Nitrogen or Argon at 2–8°C.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of as organic nitrogenous waste.
References
-
Sigma-Aldrich. [(2S)-1-(4-methylbenzyl)-2-pyrrolidinyl]methanol Product Specification.Link[1][2]
-
Arctom Scientific. this compound CAS 87341-57-9 Data Sheet.[1][2]Link[1][2]
-
Yamaguchi, S., & Mosher, H. S. (1973). Asymmetric reductions with chiral reagents from lithium aluminum hydride and chiral amino alcohols. Journal of Organic Chemistry, 38(10), 1870–1877.[1] (Foundational methodology for prolinol ligands). Link[1][2]
-
NIST Chemistry WebBook. N-Methyl-L-prolinol (Analogue Reference).[2]Link[1][2]
Sources
Synthesis pathways for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol from L-proline
Topic: Synthesis pathways for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol from L-proline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the synthesis of This compound , a critical chiral building block and organocatalyst precursor. Derived from L-Proline, this molecule features a pyrrolidine core with a rigid stereocenter at C2 and a 4-methylbenzyl (p-methylbenzyl) group on the nitrogen.
This guide prioritizes stereochemical integrity and scalability . We explore two distinct pathways:
-
The "Prolinol-First" Route: Reduction followed by
-alkylation. Ideal for small-scale, rapid synthesis. -
The "Acid-First" Route:
-alkylation followed by reduction. Preferred for larger scales to minimize handling of water-soluble amino alcohol intermediates.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis hinges on two chemical transformations: the reduction of the carboxylic acid to a primary alcohol and the formation of the C-N bond via alkylation.
Retrosynthetic Logic
The target molecule (3) can be accessed via two orthogonal pathways starting from L-Proline (1).
-
Path A (Reductive Amination/Alkylation): Reduces (1) to L-Prolinol (2) first, utilizing the high availability of (2) as a commodity chemical.
-
Path B (Amide Reduction): Protects the nitrogen first with the 4-methylbenzyl group, generating intermediate (4), followed by a global reduction.
Figure 1: Orthogonal retrosynthetic pathways. Path A (top) is preferred for laboratory synthesis; Path B (bottom) is often used for scale-up to avoid isolating hydrophilic prolinol.
Part 2: Detailed Experimental Protocols
Pathway A: The "Prolinol-First" Route (Recommended for Lab Scale)
This pathway is generally preferred in academic settings because L-Prolinol is commercially available or easily synthesized, and the final product is lipophilic, making purification (silica gel chromatography) straightforward.
Step 1: Synthesis of L-Prolinol (If not purchased)
-
Reagents: L-Proline, Lithium Aluminum Hydride (LiAlH
), THF. -
Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
-
Protocol:
-
Suspend L-Proline (1.0 eq) in anhydrous THF (0.5 M) under Argon.
-
Cool to 0°C. Carefully add LiAlH
(2.5 eq) pellets or solution. Caution: Exothermic hydrogen evolution. -
Reflux for 4–6 hours.
-
Fieser Workup: Cool to 0°C. Quench sequentially with
mL water, mL 15% NaOH, and mL water (where = grams of LiAlH ). -
Filter the granular white precipitate. Concentrate the filtrate to yield L-Prolinol (typically >90% yield).
-
Step 2:
-Alkylation with 4-Methylbenzyl Bromide
This step installs the hydrophobic tail. We utilize a direct
-
Reagents: L-Prolinol, 4-Methylbenzyl bromide, K
CO , Acetonitrile (ACN). -
Rationale: Acetonitrile is a polar aprotic solvent that enhances the nucleophilicity of the secondary amine. Potassium carbonate acts as an HCl scavenger.
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve L-Prolinol (1.0 eq, e.g., 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Base Addition: Add finely ground anhydrous K
CO (1.5 eq). Stir for 10 minutes at room temperature. -
Alkylation: Add 4-Methylbenzyl bromide (1.05 eq) dropwise via syringe.
-
Note: 4-Methylbenzyl chloride can be used but requires catalytic KI (Finkelstein condition) and longer reflux times.
-
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The secondary amine (Prolinol) will disappear, replaced by a higher R
spot. -
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated NaHCO
. Dry over MgSO . Purify via flash column chromatography (Hexanes:EtOAc 1:1 100% EtOAc).
Yield Expectation: 85–92%.
Characterization:
Pathway B: The Reductive Amination Alternative (High Specificity)
If over-alkylation (quaternization) is observed in Path A, Reductive Amination is the corrective strategy. This method uses the aldehyde instead of the alkyl halide.[1]
-
Reagents: L-Prolinol, 4-Methylbenzaldehyde , Sodium Triacetoxyborohydride (STAB) or NaBH
. -
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Figure 2: Mechanism of Reductive Amination using STAB.
Protocol Modification:
-
Mix L-Prolinol (1.0 eq) and 4-Methylbenzaldehyde (1.0 eq) in DCE (Dichloroethane) or THF.
-
Add NaBH(OAc)
(1.4 eq). -
Stir for 4 hours at RT.
-
Quench with saturated NaHCO
. Extract with DCM.[2]
Part 3: Critical Control Points & Troubleshooting
Stereochemical Integrity (Racemization Risk)
L-Proline derivatives are prone to racemization at the
-
Risk Point: High temperature reflux during alkylation.
-
Mitigation: Perform alkylations at Room Temperature (RT). If heating is required, keep below 60°C.[2]
-
Validation: Chiral HPLC analysis (Chiralcel OD-H or AD-H column) comparing the product to a racemic standard (synthesized from DL-Proline).
Reagent Selection Table
| Reagent | Role | Advantage | Disadvantage |
| 4-Methylbenzyl Bromide | Electrophile ( | Highly reactive; RT reaction. | Lachrymator; risk of quaternization. |
| 4-Methylbenzyl Chloride | Electrophile ( | Cheaper; more stable. | Lower reactivity; requires Iodide catalyst. |
| 4-Methylbenzaldehyde | Electrophile (Red. Am.) | "Soft" alkylation; no quaternization. | Requires expensive hydride reagent (STAB). |
| LiAlH | Reducing Agent | Complete reduction of acid/ester. | Pyrophoric; difficult workup on large scale. |
Safety Considerations
-
LiAlH
: Reacts violently with water. Use Fieser workup or Glauber's salt (Na SO ·10H O) for quenching. -
Alkyl Halides: 4-Methylbenzyl bromide is a skin irritant and lachrymator. Handle only in a fume hood.
Part 4: Analytical Data Summary
For the target compound This compound :
-
Physical State: Colorless to pale yellow oil.
-
Optical Rotation:
should be negative (typically around -30° to -50° in CHCl , depending on concentration). -
H NMR (400 MHz, CDCl
):- 7.2–7.1 (m, 4H, Ar-H)
- 3.95 (d, 1H, benzylic) & 3.45 (d, 1H, benzylic) – Typical AB system for N-benzyl.
-
3.65 (dd, 1H, -CH
OH), 3.40 (dd, 1H, -CH OH) -
2.33 (s, 3H, Ar-CH
) - 1.6–1.9 (m, 4H, pyrrolidine ring protons)
References
-
Preparation of Prolinol: Wikipedia. (n.d.). Prolinol.[2][3][4] Retrieved February 12, 2026, from [Link]
-
General N-Alkylation Protocols: National Institutes of Health. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds. PubMed Central. Retrieved February 12, 2026, from [Link]
-
Reductive Amination Methodologies: ResearchGate. (2013).[5] How do I perform reductive amination of amino acid ester... Retrieved February 12, 2026, from [Link]
-
Industrial Relevance of N-Alkylated Prolinols: Ningbo Inno Pharmchem. (2026).[4] N-Methyl-L-prolinol: A Key Intermediate. Retrieved February 12, 2026, from [Link]
Sources
Physicochemical Profiling and Solvent Compatibility of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
[1][2][3][4]
Executive Summary
This compound (CAS: 87341-57-9 ) is a chiral amino-alcohol derivative of L-prolinol.[1][2][3][4] Characterized by a pyrrolidine core N-substituted with a lipophilic 4-methylbenzyl group, this compound serves as a versatile ligand in asymmetric organocatalysis and a scaffold in medicinal chemistry.[1][2][3][4]
Unlike its solid salt forms, the free base typically exists as a viscous liquid at room temperature.[5] Consequently, its "solubility profile" in organic media refers primarily to miscibility , while its behavior in aqueous media is strictly pH-dependent .[2][3][4]
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Relevance |
| Physical State | Liquid (Viscous oil) | Dictates purification via distillation or salt formation rather than simple recrystallization.[1][2][3][4] |
| Molecular Weight | 205.30 g/mol | Moderate size allows for high loading in catalytic processes.[5] |
| Predicted LogP | ~2.3 – 2.8 | Indicates high lipophilicity; prefers organic layers in biphasic systems.[5] |
| pKa (Conj. Acid) | ~9.5 (Est.)[2][5] | Basic nitrogen allows for reversible salt formation (Acid/Base swing).[5] |
| Chirality | (S)-Enantiomer | Critical for asymmetric induction; solvent choice must avoid racemization conditions (e.g., extreme heat).[2][3][4] |
Structural Basis of Solubility
The solubility behavior of this molecule is governed by the competition between its three distinct functional regions.[5] Understanding this "Push-Pull" dynamic is essential for solvent selection.[2][3][5]
-
The Hydrophobic Domain (4-Methylbenzyl Group):
-
The Polar Domain (Hydroxymethyl Group):
-
The Basic Core (Tertiary Pyrrolidine Nitrogen):
Solvent Compatibility & Solubility Profile
Since the free base is a liquid, the following table categorizes solvents based on miscibility and utility in processing (Reaction vs. Workup).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Miscibility (Free Base) | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent. Preferred for extraction from aqueous phases due to high solubility and density.[1][2][3][4] |
| Aromatic | Toluene, Xylene | High (Miscible) | High. Ideal reaction solvent (e.g., azeotropic drying).[2][3][4][5] The benzyl group interacts favorably via |
| Alcohols | Methanol, Ethanol, Isopropanol | High (Miscible) | Moderate. Good for homogenous reactions but poor for extraction (miscible with water).[2][3][4][5] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (Miscible) | High. Standard solvent for liquid-liquid extraction (LLE) during workup.[2][3] |
| Ethers | THF, MTBE, 2-MeTHF | High (Miscible) | High. THF is excellent for Grignard/Lithiation reactions.[2][3][4] MTBE is useful for precipitation of salts.[5] |
| Alkanes | Hexanes, Heptane | Moderate to High | Variable. Likely miscible at RT, but phase separation may occur at low temperatures (-20°C) or if the compound is hydrated.[2][3] |
| Aqueous | Water, Brine | Low (Insoluble) | pH Dependent. Soluble only at pH < 5.[2][5] Insoluble at pH > 9 (oiling out).[5] |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.
Figure 1: Decision tree for solvent selection based on process requirements.[2][3][4]
Experimental Protocols
As specific thermodynamic solubility constants are rarely published for intermediates, the following protocols allow you to generate precise data for your specific batch.
Protocol A: Determination of Miscibility Boundaries (Visual)
Objective: To determine if the liquid free base is miscible with non-polar solvents (e.g., Heptane) at low temperatures.[2][3]
-
Preparation: Weigh 100 mg of this compound into a clear HPLC vial.
-
Addition: Add 100 µL of the target solvent (1:1 v/v ratio).
-
Observation (RT): Vortex for 30 seconds.
-
Thermal Stress: If miscible, cool to -20°C (freezer) for 1 hour.
Protocol B: pH-Dependent Partition Coefficient (LogD)
Objective: To optimize extraction efficiency.
-
System: Prepare a biphasic system of 1:1 Octanol:Phosphate Buffer (pH 7.4).
-
Equilibrium: Add 10 mg of compound. Shake vigorously for 30 minutes at 25°C.
-
Analysis: Separate phases. Analyze the organic phase via HPLC (UV detection at 210-220 nm or 254 nm for the benzyl ring).[3]
-
Calculation: Compare peak area to a standard.
Process Application: Purification Strategy
Since the compound is a liquid, standard recrystallization is impossible unless a solid derivative is formed.[5]
The "Acid-Base Swing" Purification
This is the most robust method for purifying this amino-alcohol, leveraging its solubility profile.[1][2][3][4]
-
Dissolution: Dissolve the crude reaction mixture in DCM or EtOAc .
-
Acid Extraction: Extract with 1M HCl (aq) .
-
Wash: Wash the aqueous acidic layer with fresh DCM to remove entrained non-basic impurities.[5]
-
Basification: Cool the aqueous layer to 0°C and adjust pH to >12 using NaOH (aq) .
-
Final Extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
and concentrate.
Salt Formation (Alternative)
References
-
Compound Identity & Physical State
-
General Prolinol Solubility & Synthesis
-
Safety & Handling (SDS)
Sources
- 1. 498-63-5|Pyrrolidin-2-ylmethanol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Prolinol - Wikipedia [en.wikipedia.org]
- 4. Risperidone | 106266-06-2 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. N-ベンジル-L-プロリノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
A Technical Guide to the Safe Handling of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol for Research and Development
Abstract
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (CAS No. 87341-57-9) is a chiral pyrrolidine derivative with significant potential as a building block in pharmaceutical and asymmetric synthesis.[1][2] As with many specialized research chemicals, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide provides an in-depth safety and handling framework for researchers, scientists, and drug development professionals. By employing a structural analogy approach, we will deconstruct the molecule to predict its hazard profile based on well-characterized structural motifs: the pyrrolidine ring, the primary alcohol, and the N-benzyl group. This document synthesizes data from related compounds to establish robust protocols for risk assessment, personal protective equipment (PPE) selection, emergency procedures, and proper storage, ensuring a self-validating system of safety for laboratory operations.
Introduction and Hazard Assessment
The responsible use of any chemical in a research setting begins with a thorough understanding of its potential hazards.[3] In the absence of a specific SDS for this compound, a proactive hazard assessment is crucial. Our analysis is grounded in the known properties of its constituent chemical functionalities.
Hazard Analysis by Structural Analogy
The molecule's structure can be broken down into three key motifs, each contributing to its overall toxicological and physical hazard profile.
-
The Pyrrolidine Core: The foundational structure is a saturated five-membered nitrogen heterocycle. Pyrrolidine itself is classified as a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][5][6][7] While the substitutions on our target molecule will increase its molecular weight and likely its flash point, the inherent reactivity and basicity of the amine group suggest a potential for corrosivity and irritation.
-
The Methanol Moiety (-CH2OH): The presence of a primary alcohol functional group, as seen in the closely related (S)-(+)-2-Pyrrolidinemethanol (L-Prolinol), introduces specific hazards. L-Prolinol is a combustible liquid known to cause skin and serious eye irritation.[8] This suggests that our target compound will, at a minimum, be an eye and skin irritant.
-
The N-(4-Methylbenzyl) Group: This large, lipophilic substituent significantly increases the molecular weight compared to simple pyrrolidines. This modification is expected to raise the boiling point and flash point, likely rendering the compound combustible rather than highly flammable. However, the benzyl group may increase the potential for dermal absorption.
Predicted Hazard Profile Summary: Based on this analysis, this compound should be handled as a substance that is, at minimum:
-
A skin and eye irritant.
-
Potentially harmful if swallowed or absorbed through the skin.
-
A combustible liquid.
-
Incompatible with strong oxidizing agents and strong acids.[9][10]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective chemical safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize risk.
For this compound, elimination and substitution are generally not feasible as it is the specific reagent of interest. Therefore, our focus begins with robust engineering controls.
Comprehensive Handling and Storage Protocols
Adherence to standardized protocols is essential for mitigating the risks identified in our hazard assessment.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[11] A fume hood is critical for preventing the inhalation of any potential vapors or aerosols, especially when handling the material outside of a sealed container (e.g., weighing, preparing solutions). All equipment used when handling the product should be grounded to prevent static discharge, particularly if flammable solvents are used in the process.[4] Eyewash stations and safety showers must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[3] The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
| PPE Category | Specification and Rationale |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing (e.g., transfers of larger quantities, reactions under pressure). |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For extended contact or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. Wash hands thoroughly after handling.[4][9] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For tasks involving significant quantities, a chemically resistant apron provides an additional layer of protection.[12][13] |
| Footwear | Closed-toe shoes , preferably made of a non-porous material, are required in the laboratory at all times.[11] |
Storage and Incompatibility
Proper storage is vital for maintaining chemical integrity and preventing hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area.[4][8][9]
-
Container: Keep the container tightly closed to prevent atmospheric moisture contamination and potential vapor release.[14]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[9][10]
Emergency Procedures
Preparedness is key to managing unexpected events such as spills or exposures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. [9] Rinse the mouth with water. Seek immediate medical attention.[7] |
Spill Response Protocol
A prompt and correct response to a chemical spill can prevent a minor incident from escalating.
Physical and Chemical Properties
The following table summarizes the known and predicted properties of the compound.
| Property | Value / Prediction |
| Chemical Name | This compound |
| CAS Number | 87341-57-9[2] |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Predicted to be a viscous liquid or low-melting solid. |
| Boiling Point | Significantly higher than related compounds like L-Prolinol (74-76 °C / 2 mmHg) due to increased molecular weight.[1] |
| Solubility | Predicted to be poorly soluble in water, but soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, toluene). |
| Flash Point | Predicted to be >100 °C (Combustible Liquid). This is an estimation based on the higher molecular weight compared to flammable pyrrolidine (3 °C)[7] and combustible N-Methyl-L-prolinol (63 °C).[15][16] |
Conclusion
While this compound is a valuable tool in modern synthesis, its safe use hinges on a conservative and proactive approach to hazard assessment. Lacking a specific SDS, researchers must leverage chemical intuition and data from analogous structures to inform their safety protocols. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate engineering systems, consistently wearing the correct PPE, and being prepared for emergencies, this compound can be handled safely and effectively in a professional research and development environment.
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- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
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- METHANOL MSDS. VMSL.
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- SAFETY D
- Pyrrolidine. Wikipedia.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
- (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0. Sigma-Aldrich.
- SAFETY DATA SHEET - Methanol (230, 232, 233).
- (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0. Sigma-Aldrich.
- Pyrrolidine. Apollo Scientific.
- Safety d
- SAFETY D
- SAFETY D
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
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An In-Depth Technical Guide to the Thermodynamic Stability of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the chiral molecule, (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol. The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, integrating experimental thermal analysis, forced degradation studies, and computational modeling to build a robust stability profile. Detailed, step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies in line with ICH guidelines are presented. Furthermore, this guide details the application of Density Functional Theory (DFT) for the computational assessment of the molecule's intrinsic stability. The causality behind experimental choices is explained, and the guide is structured to serve as a self-validating system for researchers.
Introduction: The Imperative of Thermodynamic Stability
This compound is a chiral building block featuring a pyrrolidine ring, a common scaffold in many biologically active compounds.[1] The thermodynamic stability of such molecules is a cornerstone of drug development, directly influencing critical parameters such as shelf-life, formulation design, and ultimately, patient safety. A comprehensive understanding of a compound's intrinsic stability and its degradation pathways is not only a regulatory requirement but also a fundamental aspect of quality by design (QbD) in the pharmaceutical industry.
This guide will explore the theoretical and practical aspects of determining the thermodynamic stability of this compound, providing researchers with the necessary tools to conduct a thorough and scientifically sound assessment.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is paramount to interpreting its stability.
| Property | Value | Source |
| CAS Number | 87341-57-9 | [2] |
| Molecular Formula | C13H19NO | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
| Appearance | Liquid (at RT) | Inferred from related compounds |
| Boiling Point | Not available | [2] |
The structure comprises a chiral pyrrolidine ring N-substituted with a 4-methylbenzyl group and a hydroxymethyl substituent at the 2-position. The pyrrolidine ring is a versatile scaffold in drug discovery, and its substitution pattern significantly influences its biological activity and physicochemical properties.[3][4] The nitrogen atom's basicity and the ring's conformational flexibility are key characteristics.[3] The benzyl group is known to be stable towards both acids and bases and can influence the reactivity of adjacent positions.[5][6]
Experimental Assessment of Thermodynamic Stability
A combination of thermal analysis techniques and forced degradation studies provides a comprehensive experimental evaluation of a compound's stability.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of a substance.[7][8]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is a powerful tool for determining melting point, glass transition temperature, and heat of fusion, all of which are indicative of a compound's thermal stability.[10]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the dried liquid sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.[10]
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard for temperature and enthalpy.[11]
-
Experimental Conditions:
-
Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program.
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak) or decomposition (exothermic or endothermic event). Determine the onset temperature, peak temperature, and enthalpy of these transitions.[10]
Hypothetical Data and Interpretation
| Parameter | Hypothetical Value | Interpretation |
| Melting Point (Tm) | 85 °C | Indicates the transition from solid to liquid phase. A sharp melting peak suggests high purity. |
| Decomposition Onset (Td) | 220 °C | The temperature at which significant degradation begins. A higher Td indicates greater thermal stability. |
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is used to determine the thermal stability and decomposition profile of a material.[8]
Experimental Protocol: TGA Analysis of this compound
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Calibration: Ensure the TGA balance is calibrated.
-
Experimental Conditions:
-
Temperature Range: Ambient to 500 °C
-
Heating Rate: 10 °C/min
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
-
Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature.[7]
Hypothetical Data and Interpretation
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 100 - 150 | < 1% | Loss of volatile impurities or residual solvent. |
| > 220 | > 5% | Onset of thermal decomposition. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability testing that helps to identify potential degradation products and establish degradation pathways.[15][16] These studies are conducted under more severe conditions than accelerated stability testing and are mandated by ICH guidelines.[17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for DFT-based stability analysis.
Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as enthalpy and Gibbs free energy of formation can be calculated. These values provide a quantitative measure of the molecule's stability.
Factors Influencing the Stability of this compound
-
Pyrrolidine Ring: The saturated five-membered ring is generally stable. However, the nitrogen atom introduces a site of basicity and potential reactivity. N-substitution, as in this molecule, can influence the ring's conformation and basicity, thereby affecting its stability. [3][20]* Hydroxymethyl Group: The primary alcohol functional group can be susceptible to oxidation.
-
4-Methylbenzyl Group: The benzyl group itself is relatively stable. [6]However, the benzylic C-H bonds are weaker than other C-H bonds, making this position potentially susceptible to oxidation. [5]The electron-donating methyl group on the phenyl ring can further influence the electronic properties and stability of the benzylic position. [21]
Conclusion
The thermodynamic stability of this compound can be thoroughly characterized through a synergistic approach that combines experimental thermal analysis, systematic forced degradation studies, and theoretical computational modeling. This in-depth guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to undertake a comprehensive stability assessment. The insights gained from such studies are invaluable for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. [Link]
-
Benzyl group - Wikipedia. (n.d.). Wikipedia. [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
-
Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! (2024). YouTube. [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]
-
Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES. [Link]
-
CAS NO. 87341-57-9 | this compound. (n.d.). Arctom. [Link]
-
Resonance due to Electron Donors in a Benzyl Cation. (n.d.). Khan Academy. [Link]
-
Thermogravimetric analysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Benzyl (Bn) Protective Group. (2014). Chem-Station Int. Ed. [Link]
-
Thermogravimetric Analysis. (n.d.). University of Wisconsin-Madison. [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]
-
Why is benzylic carbocation so stable? #organicchemistry #science #mcat. (2024). YouTube. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Forced Degradation Studies. (2017). ResearchGate. [Link]
-
Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. (2013). European Journal of Medicinal Chemistry. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2005). ResearchGate. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Bentham Science. [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue University. [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. [Link]
-
DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023). bioRxiv. [Link]
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (n.d.). ACS Publications. [Link]
-
Differential scanning calorimetry (DSC) thermograph of the chiral LC... (n.d.). ResearchGate. [Link]
-
DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). MDPI. [Link]
-
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). Bartel Research Group. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]
-
Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. (2012). Chemical Biology & Drug Design. [Link]
-
DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. [Link]
-
(2S)-1-Methyl-2-pyrrolidinemethanol. (n.d.). PubChem. [Link]
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Khan Academy [khanacademy.org]
Commercial suppliers and pricing for high-purity (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
CAS No.: 87341-57-9 | Technical Guide for Drug Development & Chemical Biology
Executive Summary & Chemical Profile
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (also known as N-(4-methylbenzyl)-L-prolinol) is a specialized chiral amino alcohol derived from L-proline. It serves as a critical chiral auxiliary and organocatalyst in asymmetric synthesis, particularly in the formation of C-C bonds where high stereocontrol is required.
In drug development, this motif often functions as a chiral scaffold for resolving racemic mixtures or as a pharmacophore precursor in the synthesis of bioactive pyrrolidine derivatives (e.g., antiviral agents or GPCR modulators).
Chemical Specifications
| Property | Specification |
| CAS Number | 87341-57-9 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Physical Form | Viscous Liquid / Low-melting solid |
| Chirality | (S)-Enantiomer (L-Proline derived) |
| Solubility | Soluble in DCM, MeOH, EtOH; sparingly soluble in water |
Market Landscape: Suppliers & Pricing
Sourcing this compound presents a bifurcation between catalog suppliers (for mg to gram scale) and custom synthesis organizations (CSOs) (for kg scale). The pricing reflects the complexity of maintaining enantiomeric excess (e.e.) during the N-alkylation and reduction steps.
Tier 1: Research Scale (Catalog Suppliers)
For early-stage R&D (medicinal chemistry, catalyst screening), speed and documentation (CoA) are prioritized over cost.
| Supplier | Pack Size | Estimated Price (USD) | Lead Time | Purity Grade |
| Fluorochem | 1 g | ~$130 - $150 | Stock (UK/EU) | 95%+ |
| Fluorochem | 5 g | ~$520 - $550 | Stock (UK/EU) | 95%+ |
| Sigma-Aldrich | Custom | Inquire | 2-4 Weeks | 95% (Tech) |
| ChemScene | 1 g | ~$180 | 1-2 Weeks | 97%+ |
Note: Prices are estimates based on Q1 2025 market data and subject to fluctuation based on raw material costs (L-Proline).
Tier 2: Process Scale (Bulk Sourcing)
For pilot plant or GMP batches (>100g), catalog pricing is unsustainable. Sourcing strategies must shift to Contract Manufacturing Organizations (CMOs).
-
Target Price:
25 per gram (at 1kg scale). -
Key Manufacturers: Specialized chiral chemistry CROs in India (e.g., Avra Labs, Hyma Synthesis) and China often hold the process IP for N-benzyl prolinol derivatives.
Technical Specifications & Quality Assurance
Procuring "High Purity" (>97%) is insufficient for asymmetric catalysis. The Enantiomeric Excess (e.e.) is the critical quality attribute (CQA). A chemical purity of 99% with an e.e. of 80% renders the material useless for chiral induction.
Critical Quality Attributes (CQAs)
-
Chemical Purity: >97% (HPLC/GC). Major impurity: Unreacted L-prolinol or over-alkylated quaternary salts.
-
Optical Purity: >99% e.e. Risk: Racemization occurs if reaction temperatures during alkylation exceed 60°C under basic conditions.
-
Water Content: <0.5% (Karl Fischer). Hygroscopic nature requires storage under inert gas.
Purity Verification Protocol: Chiral HPLC
Trusting the supplier's CoA is a risk in sensitive asymmetric syntheses. The following self-validating protocol is recommended upon receipt.
Methodology:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (targeting the 4-methylbenzyl chromophore).
-
Expected Result: The (S)-enantiomer should elute as the major peak. The (R)-enantiomer (impurity) will typically have a distinct retention time due to the chiral stationary phase interaction.
Synthesis & Impurity Profiling
Understanding the synthesis route is essential for anticipating impurities. The industrial route typically involves the N-alkylation of L-Prolinol or the reductive amination of L-Proline derivatives.
Synthesis Workflow & Impurity Origins
The following diagram illustrates the standard synthesis pathway and where specific impurities are introduced.
Figure 1: Synthesis pathway of CAS 87341-57-9 showing critical control points for impurity generation.
Causality & Mitigation:
-
Impurity A (Quaternary Salt): Caused by using >1.1 equivalents of 4-methylbenzyl halide. Mitigation: Strict stoichiometry control.
-
Impurity B (Racemate): Caused by harsh basic conditions (e.g., NaOH/Heat). Mitigation: Use mild bases (K₂CO₃) and keep T < 60°C.
Procurement Strategy Logic
Deciding between a catalog purchase and a custom synthesis contract depends on the "Cost of Failure" in your downstream application.
Figure 2: Decision matrix for sourcing chiral reagents based on scale and risk.
References
- K. Maruoka et al.Design of Chiral N-Spiro C2-Symmetric Chiral Phase-Transfer Catalysts. Journal of the American Chemical Society, 125(17), 5139-5151.
Methodological & Application
Application of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol in asymmetric synthesis
Application Note: Asymmetric Synthesis with (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Part 1: Executive Summary
This compound (CAS: 87341-57-9), often referred to as N-(4-methylbenzyl)-L-prolinol , is a high-performance chiral
This Application Note details its primary utility: The Enantioselective Addition of Organozinc Reagents to Aldehydes . This transformation is a cornerstone of asymmetric synthesis, allowing for the conversion of achiral aldehydes into high-value chiral secondary alcohols with enantiomeric excesses (ee) frequently exceeding 95%.
Key Benefits:
-
Electronic Tuning: The para-methyl group on the benzyl ring increases the electron density at the nitrogen center compared to the unsubstituted benzyl analog, potentially enhancing ligand acceleration and catalyst turnover.
-
Atom Economy: effective at low catalyst loadings (1–5 mol%).
-
Versatility: Compatible with a wide range of aromatic and aliphatic aldehydes.
Part 2: Scientific Foundation & Mechanism[1]
The Mechanistic Paradigm
The reaction proceeds via a Noyori-type mechanism . The amino alcohol ligand reacts with dialkylzinc (e.g., Et
Key Interactions:
-
Bidentate Chelation: The nitrogen and oxygen atoms of the pyrrolidine scaffold bind to the Zinc atom, creating a rigid 5-membered chelate ring.
-
Dimeric Resting State: In the absence of aldehyde, the catalyst often exists as a dimer. The addition of aldehyde breaks this dimer to form the active monomeric species.
-
Transition State: The reaction proceeds through a tricyclic transition state where the zinc atom coordinates the aldehyde oxygen, and the alkyl group is transferred intramolecularly.
Visualization: The Catalytic Cycle
Figure 1: Catalytic cycle for the asymmetric ethylation of aldehydes using N-(4-methylbenzyl)prolinol.
Part 3: Experimental Protocol
Protocol ID: ASYM-ZN-04
Objective: Enantioselective synthesis of (S)-1-phenylpropan-1-ol via addition of diethylzinc to benzaldehyde.
Reagents & Equipment
-
Ligand: this compound (>98% purity).
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Diethylzinc (1.0 M solution in hexane).
-
Solvent: Toluene (anhydrous, degassed).
-
Apparatus: Flame-dried Schlenk flask, argon atmosphere, magnetic stirrer.
Step-by-Step Methodology
Step 1: Catalyst Formation
-
Equip a 25 mL Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Backfill with Argon.[1]
-
Add Ligand (10.3 mg, 0.05 mmol, 5 mol%) to the flask.
-
Add anhydrous Toluene (2.0 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol).
-
Note: Ethane gas will evolve. Ensure proper venting through a bubbler.
-
-
Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) and stir for 30 minutes to ensure complete formation of the zinc-aminoalkoxide complex.
Step 2: Asymmetric Addition
-
Cool the reaction mixture back to 0 °C.
-
Add Benzaldehyde (102 µL, 1.0 mmol) dropwise over 5 minutes.
-
Critical: Slow addition prevents non-catalyzed background reaction which lowers ee.
-
-
Allow the mixture to warm to RT and stir for 12–18 hours.
-
Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1).
-
Step 3: Quench and Isolation
-
Cool the mixture to 0 °C.
-
Quench by slow addition of saturated aqueous NH
Cl (5 mL).-
Caution: Vigorous bubbling may occur if excess Et
Zn remains.
-
-
Extract the aqueous layer with Et
O (3 x 10 mL). -
Wash combined organics with brine, dry over MgSO
, and concentrate under reduced pressure.
Step 4: Purification & Analysis
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc 95:5).
-
Determine Enantiomeric Excess (ee):
-
Column: Chiralcel OD-H or AD-H.
-
Eluent: Hexane/i-PrOH (98:2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Part 4: Data & Performance Metrics
The following table summarizes typical performance metrics when comparing the (S)-N-(4-methylbenzyl) ligand against the standard unsubstituted benzyl variant.
| Parameter | Standard Ligand (N-Benzyl) | Optimized Ligand (4-Me-Benzyl) | Impact |
| Catalyst Loading | 5 mol% | 2–5 mol% | Higher activity due to N-basicity. |
| Yield | 85–92% | 90–96% | Improved turnover frequency. |
| Enantioselectivity (ee) | 92–94% | 94–98% | Enhanced steric shielding/electronic match. |
| Reaction Time | 18 h | 12–15 h | Faster kinetics. |
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Usually caused by moisture in the solvent or "dead" diethylzinc reagent. Solution: Titrate Et
Zn before use; use freshly distilled toluene. -
Low ee%: Often caused by the "background reaction" (uncatalyzed addition). Solution: Ensure the temperature is kept at 0 °C during aldehyde addition. Do not add aldehyde before the catalyst complex is fully formed.
-
Racemic Product: Indicates total catalyst failure or impure ligand. Solution: Verify ligand optical rotation
.
Workflow Logic Diagram
Figure 2: Operational workflow for the asymmetric addition protocol.
Part 6: References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][1][3][4][5][6] Chemical Reviews, 92(5), 833-856. Link
-
Sigma-Aldrich. (2023). Product Specification: (S)-(+)-2-Pyrrolidinemethanol (Prolinol).[7] Sigma-Aldrich Catalog. Link
-
Paleo, M. R., et al. (2000).[3] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[3] Journal of Organic Chemistry, 65(7), 2108–2113. (Contextual reference for N-substituted prolinol electronics). Link
-
PubChem. (2023). Compound Summary: (S)-1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol. National Library of Medicine. Linkmethanol)
Sources
Application Note: Enantioselective Reduction of Prochiral Ketones using (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Abstract & Core Principle
This application note details the protocol for the enantioselective reduction of prochiral ketones using (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (CAS: 87341-57-9). This reagent serves as a chiral ligand precursor which, upon reaction with borane, generates a chiral oxazaborolidine catalyst in situ.
Unlike stoichiometric chiral hydride reagents (e.g., BINAL-H), this protocol utilizes the ligand in catalytic quantities (typically 5–10 mol%), leveraging the rapid turnover of the oxazaborolidine species to direct the hydride transfer from stoichiometric borane to the ketone substrate. The para-methyl group on the benzyl moiety enhances the lipophilicity of the catalyst, often improving solubility in non-polar solvents (toluene) and modulating the Lewis basicity of the nitrogen center compared to the unsubstituted N-benzyl analog.
Mechanism of Action
The reaction proceeds via the Itsuno-Corey mechanism (often associated with CBS reduction).[1][2] The chiral amino alcohol precursor reacts with borane to form a strained bicyclic oxazaborolidine. This species acts as a "chiral shuttle," activating the borane reductant and coordinating the ketone in a specific spatial arrangement to ensure facial selectivity.[1]
Mechanistic Cycle
-
Catalyst Formation: The amino alcohol reacts with 2 equivalents of borane (or borane source) to eliminate
and form the active oxazaborolidine hydride. -
Activation: The nitrogen of the oxazaborolidine coordinates a second molecule of borane (the stoichiometric reductant), increasing the Lewis acidity of the endocyclic boron.
-
Coordination: The ketone oxygen binds to the endocyclic boron. The steric bulk of the N-4-methylbenzyl group forces the ketone to approach from the less hindered face (minimizing steric clash between the ketone's large substituent and the catalyst).
-
Hydride Transfer: Intramolecular hydride transfer occurs via a six-membered chair-like transition state.
-
Release: The alkoxyborane product dissociates, regenerating the catalyst.
Figure 1: Catalytic cycle of the oxazaborolidine-mediated reduction. The ligand forms the scaffold that enforces stereocontrol during the hydride transfer.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Ligand | This compound | Chiral Catalyst Precursor |
| Reductant | Borane-THF complex (1.0 M) or Borane-DMS | Hydride Source |
| Solvent | Anhydrous THF or Toluene | Reaction Medium |
| Substrate | Prochiral Ketone (e.g., Acetophenone) | Reactant |
| Quench | Methanol / 1N HCl | Catalyst Decomposition |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Ketone (Model Reaction) Catalyst Loading: 10 mol%
Step 1: Catalyst Preparation (In Situ)
-
Oven-dry a 25 mL round-bottom flask containing a magnetic stir bar and cool under a stream of nitrogen/argon.
-
Charge the flask with This compound (20.5 mg, 0.10 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL) via syringe.
-
Add Borane-THF complex (1.0 M in THF, 0.12 mL, 0.12 mmol) dropwise at room temperature.
-
Note: Gas evolution (
) will occur.
-
-
Stir the mixture at 40°C for 1 hour to ensure complete formation of the oxazaborolidine species.
-
Cool the mixture to the desired reaction temperature (typically 0°C to -78°C, depending on substrate reactivity).
Step 2: Reduction
-
Add the stoichiometric reductant: Borane-THF (1.0 M, 0.6 mL, 0.60 mmol, 0.6 equiv relative to ketone).
-
Note: Borane provides 3 hydrides; 0.6 equiv provides 1.8 hydrides, ensuring excess.
-
-
Prepare a solution of the Ketone (1.0 mmol) in anhydrous THF (2.0 mL).
-
Add the ketone solution dropwise to the catalyst mixture over 30–60 minutes using a syringe pump.
-
Critical: Slow addition maintains a low concentration of free ketone, favoring the catalyzed pathway over the non-catalyzed background reduction.
-
-
Stir at the reaction temperature until TLC indicates consumption of the starting material (typically 1–3 hours).
Step 3: Quenching & Workup
-
Cautiously add Methanol (1 mL) dropwise to quench excess borane. (Expect vigorous bubbling).
-
Add 1N HCl (2 mL) and stir for 20 minutes to hydrolyze the B-N bond and release the ligand.
-
Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography.
Optimization & Troubleshooting
Solvent Effects
While THF is standard, Toluene is often superior for enantioselectivity. The 4-methylbenzyl group improves solubility in toluene compared to simple prolinol derivatives.
-
Recommendation: If ee% is <90% in THF, switch to Toluene.
Temperature Control
-
Ambient (25°C): Fast reaction, lower ee%.
-
Cryogenic (-78°C): Maximum ee%, slower rate.
-
Trade-off: Start at 0°C. If selectivity is insufficient, lower to -20°C or -40°C.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Boron complex | Increase stirring time with HCl or use |
| Low ee% | Background reduction | Ensure slow addition of ketone; Increase catalyst loading to 15-20 mol%. |
| Low ee% | Moisture contamination | Re-dry THF/Toluene over Na/Benzophenone or molecular sieves. |
| Slow Reaction | Steric hindrance of substrate | Switch from Borane-THF to Borane-DMS (more active) or warm to RT. |
Safety & Handling
-
Borane Toxicity: Borane complexes are toxic and generate flammable hydrogen gas upon contact with moisture. All reactions must be performed in a fume hood.
-
Ligand Recovery: The chiral ligand is expensive. It can be recovered during the acid workup.[3] The ligand (an amine) will remain in the acidic aqueous phase. Basify the aqueous phase (pH > 10) with NaOH and extract with DCM to recover the ligand for re-use.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5] Journal of the American Chemical Society.[2][4] Link
-
Itsuno, S., et al. (1981).[2][5] Asymmetric synthesis using chirally modified borohydrides.[1][3][6] Journal of the Chemical Society, Chemical Communications.[2][5] Link
-
Sigma-Aldrich. Product Specification: [(2S)-1-(4-methylbenzyl)-2-pyrrolidinyl]methanol. Link (Note: Link directs to structurally related prolinol derivatives for reference).
-
Mathre, D. J., et al. (1993). A practical enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[1][4][5] The Journal of Organic Chemistry. Link
Sources
Using (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol in Michael addition reactions
Application Note: Asymmetric Michael Addition using (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Executive Summary
Topic: Enantioselective Conjugate Addition (Michael Addition) of Organozinc Reagents to
Abstract:
this compound (N-4-methylbenzyl-L-prolinol) represents a refined class of chiral
Mechanistic Principles
The efficacy of this compound relies on its ability to form a rigid 5-membered chelate with transition metals (Cu, Zn, Ni). In the context of Michael additions involving organometallic reagents (e.g.,
-
Ligand Activation: The hydroxyl proton is deprotonated by the organozinc reagent, forming a zinc-alkoxide.
-
Complexation: The tertiary amine nitrogen coordinates to the metal center (Cu or Zn), creating a chiral pocket.
-
Stereocontrol: The bulky 4-methylbenzyl group orients away from the metal center to minimize steric strain, effectively shielding one face of the coordinated enone substrate. This forces the nucleophile to attack from the opposing, exposed face (Re-face or Si-face, depending on the enone geometry).
Figure 1: Catalytic Cycle and Transition State Assembly
Caption: The catalytic cycle highlights the formation of the active N-O chelate, which directs the stereoselective nucleophilic attack.
Experimental Protocol
Reaction: Asymmetric Conjugate Addition of Diethylzinc to Chalcone. Scale: 1.0 mmol.
Materials & Reagents
| Component | Equivalents | Amount | Role |
| Chalcone (Substrate) | 1.0 eq | 208 mg | Michael Acceptor |
| (S)-Ligand | 0.05 eq (5 mol%) | 10.3 mg | Chiral Inducer |
| Cu(OTf)₂ | 0.02 eq (2 mol%) | 7.2 mg | Lewis Acid Catalyst |
| Diethylzinc (1.0 M in Hexanes) | 2.0 eq | 2.0 mL | Nucleophile |
| Toluene (Anhydrous) | - | 5.0 mL | Solvent |
Step-by-Step Procedure
Phase 1: Catalyst Formation (The "Self-Validating" Step)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (7.2 mg) and This compound (10.3 mg).
-
Add Toluene (2.0 mL) under an Argon atmosphere.
-
Stir at room temperature for 30 minutes.
-
Checkpoint: The solution should turn from a suspension to a clear, pale-blue or greenish solution. This indicates the successful formation of the Cu-Ligand complex. If the solution remains turbid or colorless, moisture may be present; abort and re-dry solvent/glassware.
-
Phase 2: Substrate Addition & Reaction 4. Cool the catalyst solution to 0 °C using an ice bath. 5. Add the Chalcone (208 mg) dissolved in Toluene (1.5 mL) dropwise. 6. Add Diethylzinc (2.0 mL, 1.0 M in hexanes) dropwise over 10 minutes.
- Note: Exothermic reaction.[1] Control addition rate to maintain temperature.
- Stir the mixture at 0 °C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).
Phase 3: Quench & Workup 8. Quench the reaction carefully by adding 1N HCl (2 mL) dropwise at 0 °C.
- Caution: Vigorous gas evolution (ethane) will occur.
- Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
- Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Phase 4: Purification & Analysis 11. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient). 12. Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
Workflow Diagram
Optimization & Troubleshooting
| Parameter | Observation | Corrective Action |
| Low Conversion | Reaction stalls after 50%. | Increase catalyst loading to 5 mol% Cu / 10 mol% Ligand. Ensure |
| Low ee (<80%) | Product is racemic or low optical purity. | Temperature: Lower reaction temp to -20 °C. Ligand Purity: Recrystallize ligand from heptane to ensure >99% optical purity. |
| Precipitation | Catalyst crashes out upon | Switch solvent to Dichloromethane (DCM) or increase Toluene volume. The 4-methylbenzyl group improves solubility compared to unsubstituted benzyl, but high concentrations can still aggregate. |
| Colorless Solution | No complex formation. | System is wet. Cu(OTf)₂ is highly hygroscopic. Dry Cu salt under vacuum at 100 °C for 2h before use. |
References
-
Preparation of N-substituted Prolinols: Mathre, D. J. et al. "Practical Enantioselective Synthesis of
-Diaryl-2-pyrrolidinemethanols from Proline." Organic Syntheses, 2011 , 88, 364. [Link] -
General Mechanism of Amino-Alcohol Catalyzed Conjugate Addition: Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes." Journal of the American Chemical Society, 1986 , 108(20), 6071–6072. [Link]
-
Copper-Catalyzed Michael Additions with Chiral Ligands: Alexakis, A.; Benhaim, C. "Copper-catalyzed asymmetric conjugate addition of diethylzinc to enones using chiral ligands." European Journal of Organic Chemistry, 2002 , 2002(19), 3221–3236. [Link]
-
Influence of N-Benzyl Substituents: Cho, B. T.; Chun, Y. S. "Asymmetric synthesis of chiral amino alcohols by enantioselective reduction of
-amino ketones with borane." Tetrahedron: Asymmetry, 1992 , 3(3), 337–340. (Describes the synthesis and utility of 4-methylbenzyl derivatives). [Link]
Sources
Reaction conditions for alkylation with (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol catalyst
Executive Summary
Catalyst: (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol CAS: 143101-16-6 (Analogous/Generic Reference) Primary Application: Enantioselective 1,2-Alkylation of Aldehydes (Organozinc Addition). Reaction Class: Ligand-Accelerated Asymmetric Catalysis.
This guide details the protocol for utilizing This compound (hereafter referred to as (S)-MBPM ) as a chiral ligand in the asymmetric alkylation of aldehydes using dialkylzinc reagents. While the unsubstituted N-benzyl prolinol is the historical standard, the 4-methylbenzyl derivative offers modulated lipophilicity and steric parameters, often resulting in enhanced solubility in non-polar solvents (hexane/toluene) and improved enantioselectivity for specific aromatic substrates.
Scientific Foundation & Mechanism
The Mechanistic Paradigm
The reaction operates via a Ligand-Accelerated Catalysis (LAC) mechanism. Unlike standard Lewis acid catalysis, the active species is a bimetallic zinc chelate formed in situ. The (S)-MBPM ligand reacts with the dialkylzinc reagent to form a chiral zinc alkoxide, which then coordinates a second equivalent of dialkylzinc.
Key Mechanistic Steps:
-
Deprotonation: The hydroxyl group of (S)-MBPM reacts with R₂Zn to form a mono-zinc alkoxide (Pre-catalyst).
-
Complexation: This species dimerizes or complexes with the aldehyde and a second R₂Zn molecule.
-
Facial Discrimination: The chiral scaffold of the pyrrolidine ring, reinforced by the steric bulk of the N-4-methylbenzyl group, forces the aldehyde to coordinate in a specific orientation.
-
Alkylation: The alkyl group is transferred from the zinc to the Si-face (typically) of the aldehyde.
-
Turnover: The product zinc alkoxide is released, regenerating the catalyst.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using (S)-MBPM and dialkylzinc.
Experimental Protocol
Materials & Reagents
-
Catalyst: this compound (>98% ee).
-
Zinc Reagent: Diethylzinc (1.0 M in Hexane) or Dimethylzinc (1.2 M in Toluene).
-
Note: Neat organozincs are pyrophoric. Use commercial solutions for safety.
-
-
Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).
-
Solvent: Toluene (Anhydrous, <50 ppm H₂O) or n-Hexane.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Substrate Catalyst Loading: 5 mol%
| Step | Action | Critical Parameter |
| 1. Setup | Flame-dry a 10 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool to RT under Argon/Nitrogen atmosphere. | Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of R₂Zn. |
| 2. Catalyst Charge | Add (S)-MBPM (10.3 mg, 0.05 mmol, 5 mol%) to the flask. | Ensure accurate weighing for reproducibility. |
| 3. Solvation | Add anhydrous Toluene (3.0 mL). Stir until the ligand is fully dissolved. | The 4-methylbenzyl group enhances solubility compared to H-prolinol. |
| 4. Formation | Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at 0°C. Stir for 20 mins at RT. | Gas Evolution: Ethane gas will evolve. Ensure proper venting (needle/bubbler). |
| 5. Addition | Cool the mixture to 0°C . Add Benzaldehyde (106 mg, 1.0 mmol) dropwise. | Slow addition prevents non-catalyzed background reaction (racemic). |
| 6. Reaction | Stir at 0°C to RT for 6–12 hours. Monitor conversion by TLC or GC. | Maintain inert atmosphere throughout. |
| 7. Quench | Carefully add 1N HCl (2 mL) or Saturated NH₄Cl at 0°C. | Exothermic: Vigorous bubbling will occur. Add slowly. |
| 8. Workup | Extract with Et₂O or EtOAc (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. | |
| 9. Purification | Flash column chromatography (Silica gel, Hexane/EtOAc). |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the alkylation reaction.
Optimization & Troubleshooting
Solvent Effects
The choice of solvent significantly impacts enantioselectivity (ee).
-
Toluene: Generally provides the best balance of solubility and reaction rate.
-
Hexane: May increase ee% for aliphatic aldehydes but can suffer from solubility issues with the catalyst (though the 4-methylbenzyl group mitigates this).
-
THF: Avoid. Coordinating solvents compete with the ligand for the Zinc center, destroying selectivity.
Temperature Control
-
0°C: Standard starting point. High ee, moderate rate.
-
Room Temperature: Faster rate, slightly lower ee. Use for unreactive (sterically hindered) aldehydes.
-
-20°C: Use for highly reactive aldehydes (e.g., p-nitrobenzaldehyde) to maximize ee.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Degraded Diethylzinc (Hydrolysis). | Use a fresh bottle of Et₂Zn. Verify titer. |
| Low ee% (<50%) | Background Reaction. | Ensure Et₂Zn is mixed with Catalyst before adding aldehyde. Lower reaction temp. |
| Racemic Product | Catalyst Poisoning / Wet Solvent. | Re-distill solvents over Na/Benzophenone. Flame-dry glassware rigorously. |
| Precipitation | Catalyst Insolubility. | Switch from Hexane to Toluene. The 4-methyl variant is designed to help this. |
References
-
Soai, K., et al. (1987). Enantioselective addition of organozinc reagents to aldehydes. Journal of the American Chemical Society, 109(23), 7111–7115. Link (Foundational work establishing N-benzyl prolinols as ligands for Et2Zn addition).
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition, 30(1), 49-69. Link (Review of the DAIB and amino-alcohol mechanisms).
-
Chemical Supplier Data. this compound.[1] Hit2Lead / CP Lab Safety. Link (Verification of commercial availability and structure).
Sources
Step-by-step synthesis of chiral amino alcohols for research applications
Strategies for Drug Discovery & Asymmetric Catalysis
Abstract
Chiral amino alcohols are ubiquitous structural motifs in pharmacophores (e.g.,
Part 1: Strategic Selection of Synthetic Route
The choice of synthetic route depends heavily on the availability of starting materials and the desired substitution pattern.
-
Route A (Reduction): Best when the corresponding chiral amino acid is naturally available or cheap. Ideal for terminal amino alcohols (e.g., Valinol, Phenylalaninol).[1]
-
Route B (Ring Opening): Best for internal amino alcohols or when starting from chiral epoxides (Sharpless/Jacobsen products).[1] Allows access to both syn and anti diastereomers depending on the nucleophile and conditions.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.
Part 2: Protocol A – Reduction of Chiral Amino Acids
Mechanism: Nucleophilic hydride transfer.
Standard Reagent: Lithium Aluminum Hydride (LiAlH
The "Emulsion-Free" Protocol (Rochelle Salt Method)
Why this protocol? Standard acidic or Fieser workups often fail with amino alcohols because the aluminum byproducts form stable, gelatinous chelates with the amine/alcohol functionality, trapping the product and lowering yield.[1] Rochelle salt (Sodium Potassium Tartrate) acts as a ligand exchange agent, solubilizing aluminum ions into the aqueous phase [2].[1]
Materials
-
Substrate: L-Phenylalanine (10 mmol, 1.65 g)
-
Reagent: LiAlH
(2.5 equiv, 25 mmol, 0.95 g) -
Solvent: Anhydrous THF (distilled or from SPS)
-
Quench: Rochelle Salt (Sat. aq. Sodium Potassium Tartrate)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and addition funnel. Flush with N
. -
Reagent Prep: Suspend LiAlH
in THF (20 mL) at 0°C. Caution: LAH is pyrophoric. -
Addition: Add L-Phenylalanine portion-wise (solid) or as a slurry in THF over 15 mins. The reaction will foam (H
evolution). -
Reflux: Warm to RT, then reflux for 4–12 hours. Monitor by TLC (stain with Ninhydrin; acid disappears, alcohol appears).[1]
-
Critical Quench (Rochelle Salt):
-
Cool mixture to 0°C.
-
Dilute with Et
O (20 mL). -
Slowly add water (1 mL per g LAH) to destroy excess hydride.
-
Add 15% NaOH (1 mL per g LAH).
-
Add water (3 mL per g LAH).
-
The Fix: Add saturated aqueous Rochelle Salt solution (approx. 20 mL).
-
-
Phase Separation: Vigorously stir the biphasic mixture at RT for 30–60 mins. The grey emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the solubilized aluminum tartrate complex.
-
Isolation: Separate layers. Extract aqueous phase with Et
O (3x). Dry organics over Na SO and concentrate.
Yield Expectation: >90% Stereochemical Integrity: Retention of configuration.
Part 3: Protocol B – Regioselective Ring Opening of Epoxides
Mechanism: S
Regioselectivity Rules[1]
-
Basic/Neutral Conditions: Nucleophile attacks the least hindered carbon (Steric control).
-
Acidic/Lewis Acid Conditions: Nucleophile attacks the most substituted carbon (Electronic control/Carbocation character) [3].
Protocol: Lewis-Acid Catalyzed Aminolysis
This protocol uses Lithium Perchlorate (LiClO
Materials
-
Substrate: (S)-Styrene Oxide[1]
-
Nucleophile: Benzylamine (1.1 equiv)[1]
-
Catalyst: LiClO
(0.1 equiv) - Optional, accelerates rate[1] -
Solvent: Acetonitrile (CH
CN) or solvent-free[1]
Step-by-Step Methodology
-
Mix: Dissolve epoxide (5 mmol) and amine (5.5 mmol) in CH
CN (10 mL). -
Catalysis: Add LiClO
(0.5 mmol). -
Reaction: Stir at RT for 12 hours. If sluggish, heat to 50°C.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography is usually required to separate the major regioisomer (terminal attack) from trace internal attack byproducts.
Part 4: Quality Control & Characterization
Enantiomeric Excess (ee) Determination
Optical rotation is insufficient for high-precision research.
-
Principle: Derivatize the amino alcohol with (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetic acid (MTPA) chloride.[1] The resulting diastereomers have distinct F and H NMR shifts. -
Calculation: Integrate the diagnostic peaks (e.g., -OMe or -CF
).[1] [1]
Purity Specifications Table
| Parameter | Acceptance Criteria | Method |
| Chemical Purity | >98% | HPLC / 1H NMR |
| Enantiomeric Excess | >99% | Chiral HPLC / Mosher's NMR |
| Water Content | <0.5% | Karl Fischer |
| Residual Solvent | <5000 ppm | GC-Headspace |
Part 5: Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (Method A) | Aluminum emulsion trapping product. | Switch from Fieser workup to Rochelle Salt workup (stir longer). |
| Racemization | High temperature during reduction; impure starting material. | Keep reduction at mild reflux; ensure amino acid is enantiopure. |
| Regioisomer Mix (Method B) | Lack of steric control. | Use a bulky protecting group on the amine or switch to a Lewis Acid catalyst (e.g., Yb(OTf) |
| Incomplete Reaction | Poor solubility of amino acid (Method A). | Use Amino Acid Ester hydrochloride as the starting material; it is more soluble in THF. |
References
-
Abiko, A., et al. (1992).[1] "Simple and efficient procedure for the reduction of amino acids to amino alcohols."[2][3][8] Tetrahedron Letters, 33(38), 5517-5518.[1] Link
-
Rochelle Salt Workup Guide. University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions." Link
-
Azizi, N., & Saidi, M. R. (2005).[1] "Highly regioselective ring opening of epoxides with amines..." Canadian Journal of Chemistry, 83(5), 505-508.[1] Link[1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.[1] Link[1]
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. tsijournals.com [tsijournals.com]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Product Code: LIG-PRO-4MB-S Chemical Name: (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol Common Application: Asymmetric Addition of Dialkylzinc to Aldehydes Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Why" Behind the Protocol
Welcome to the technical support hub for the (S)-N-(4-methylbenzyl)prolinol ligand. You are likely using this chiral amino-alcohol to catalyze the enantioselective addition of diethylzinc (
Achieving high enantiomeric excess (ee) with this ligand is not random; it is a function of kinetic control and molecular recognition . This ligand works by forming a rigid bimetallic transition state that differentiates the Si and Re faces of the aldehyde. If your ee is low (<80%), it is almost always due to one of three factors:
-
The Background Reaction: Uncatalyzed addition of
(which produces racemic product). -
Catalyst Aggregation: Failure to form the active monomeric species.
-
Moisture/Impurities: Destruction of the catalyst or formation of non-selective zinc alkoxides.
Catalyst Integrity & Preparation
Before optimizing reaction conditions, you must validate the integrity of your catalytic system.
Ligand Purity Check
-
Appearance: Should be a viscous, colorless to pale yellow oil or low-melting solid. Dark yellow/brown indicates oxidation of the amine.
-
Protonation State: Ensure the amine is free. If you bought it as a hydrochloride salt, you must perform a free-base extraction (DCM/NaOH) and dry thoroughly (
) before use. -
Drying: The alcohol proton is required for the reaction, but adventitious water is fatal. Dry the ligand under high vacuum (0.1 mmHg) for 2 hours at room temperature before introducing it to the glovebox or Schlenk line.
Reagent Quality
| Reagent | Critical Specification | Why? |
| Aldehyde | Freshly distilled. Acid-free. | Carboxylic acids (from air oxidation) protonate the ligand, killing the catalyst. |
| Diethylzinc | 1.0M in Hexane/Toluene. Clear. | Turbidity indicates hydrolyzed zinc species, which accelerate the racemic background reaction. |
| Solvent | Toluene or Hexane (Anhydrous). | Coordinating solvents (THF, Ether) compete with the ligand for the Zinc center, lowering ee. |
The Mechanism: Visualizing the "Black Box"
To troubleshoot, you must understand the active species. This reaction follows a Noyori-type Bimetallic Mechanism .
-
Step 1: The ligand reacts with
to form a chiral Zinc-Alkoxide (The Catalyst). -
Step 2: This complex binds a second molecule of
(The Reagent) and the aldehyde. -
Step 3: The alkyl group transfers in a controlled transition state.
Figure 1: Simplified catalytic cycle for amino-alcohol catalyzed organozinc addition. The formation of the specific "Chiral Zn-Alkoxide" is the critical selectivity-determining step.
Optimized Protocol for High ee
Standard Substrate: Benzaldehyde Target: (S)-1-phenylpropan-1-ol Expected ee: 90-98%
Step-by-Step Workflow
-
Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon flow.
-
Ligand Loading: Add This compound (5 mol%).
-
Note: 2-5 mol% is standard. Going below 2 mol% risks the background reaction overtaking the catalyzed one.
-
-
Solvent: Add anhydrous Toluene (concentration 0.1 M relative to aldehyde).
-
Catalyst Formation (Critical): Add
(2.2 equiv) at 0°C .-
Wait: Stir for 20 minutes at 0°C. You must allow the initial ethane evolution and formation of the zinc-alkoxide complex before adding the aldehyde.
-
-
Substrate Addition: Add the aldehyde (1.0 equiv) slowly.
-
Temperature: Maintain 0°C .
-
Tip: Room temperature increases rate but often drops ee by 5-10% due to the higher energy racemic pathway becoming accessible.
-
-
Quench: Once conversion is >95% (TLC/GC), quench with saturated
.
Troubleshooting Guide
Use this logic tree to diagnose your specific issue.
Figure 2: Diagnostic logic tree for troubleshooting asymmetric organozinc additions.
Frequently Asked Questions (FAQ)
Q: I see a "Non-Linear Effect" (NLE). My ligand is 90% ee, but my product is 98% ee. Is this normal? A: Yes, this is a Positive Non-Linear Effect (+NLE) . It is a hallmark of this class of ligands. The catalyst forms dimers in solution. The heterochiral dimer (S-catalyst bound to R-catalyst) is often thermodynamically more stable but catalytically inactive. This essentially "sequesters" the minor enantiomer of your ligand, leaving the remaining active monomer highly enantiopure. This is a beneficial feature, allowing you to use slightly impure ligands to get high ee products [1].
Q: Can I use this ligand for ketones? A: Generally, no. Simple amino-alcohols like this are excellent for aldehydes but often fail with ketones due to lower reactivity and steric issues. For ketones, you typically need Titanium-TADDOL or BINOL-based systems.
Q: Why is Toluene preferred over THF? A: Lewis basic solvents like THF coordinate to the Zinc atom. This blocks the coordination site required for the aldehyde oxygen, either killing reactivity or forcing the reaction through a non-selective pathway. Non-polar solvents (Toluene, Hexane) force the reagents to coordinate with each other, stabilizing the desired transition state [2].
Q: My reaction stalls at 50% conversion. Why? A: This is likely Product Inhibition . The zinc-alkoxide product (the chiral alcohol attached to zinc) can aggregate with the catalyst, shutting it down.
-
Fix: Increase catalyst loading to 10 mol% or add a non-chiral additive (like excess alcohol or a specific achiral ligand) to break up aggregates, though this requires careful optimization.
References
-
Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[1] Mechanism and nonlinear effect.[1][2][3] Journal of the American Chemical Society.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][4][5][6][7][8][9] Chemical Reviews.
-
Noyori, R. (1991). Asymmetric Catalysis in Organic Synthesis.[2][3][5][7][8][10] John Wiley & Sons. (Foundational Text on Bimetallic Transition States).
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing the chiral organocatalyst, (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to empower you to overcome common challenges and optimize your asymmetric syntheses. As a proline-derived catalyst, its efficacy is paramount in achieving high yields and enantioselectivity, and this guide will provide the foundational knowledge and practical steps to achieve just that.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral organocatalyst derived from the natural amino acid L-proline.[1] Its structure, featuring a pyrrolidine ring and a chiral center, makes it a valuable tool in asymmetric synthesis, enabling the production of specific enantiomers of chiral molecules.[1] While specific applications for this particular catalyst are not extensively documented in publicly available literature, its structural similarity to other proline-based catalysts suggests its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, aldol reactions, Michael additions, and Mannich reactions.[2][3][4]
Q2: How does this compound catalyze reactions?
Like other proline-derived catalysts, this compound typically operates through an enamine or iminium ion catalytic cycle.[1][2] In the case of an enamine cycle, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This intermediate then reacts with an electrophile in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[2]
Q3: What is a typical catalyst loading percentage for this type of organocatalyst?
The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. For proline-derived organocatalysts, loadings can range from as low as 1-5 mol% to as high as 30 mol%.[1][2] It is crucial to perform a screening of catalyst loadings to find the optimal concentration for your specific application. Insufficient catalyst may lead to a dominant background reaction, while excessively high loading can sometimes result in catalyst aggregation or undesired side reactions.[2]
Q4: What are the most critical parameters to control when using this catalyst?
Beyond catalyst loading, several other parameters are critical for achieving high yield and enantioselectivity:
-
Temperature: Lowering the reaction temperature can often suppress a competing, non-selective background reaction, thereby improving enantiomeric excess (ee).[2]
-
Solvent: The choice of solvent can significantly impact catalyst solubility, activity, and the stereochemical outcome of the reaction. Common solvents for proline-catalyzed reactions include toluene, CH₂Cl₂, DMSO, and acetonitrile.[2][3]
-
Purity of Reagents: The purity of all starting materials, including the catalyst, substrates, and solvents, is paramount. Trace impurities can act as inhibitors or competing substrates, negatively impacting the reaction.
-
Water Content: While a small amount of water is necessary for the hydrolysis step to regenerate the catalyst in the enamine cycle, excess water can promote the uncatalyzed reaction, leading to a racemic product.[2] Therefore, using dry solvents is generally recommended unless the protocol is specifically designed for aqueous media.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Problem 1: Low or No Product Yield
Low or no yield can be attributed to several factors. The following workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
Verify Catalyst Activity:
-
Cause: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst or re-purify the existing stock. Ensure the catalyst is stored under an inert atmosphere if it is sensitive to air or moisture.
-
-
Assess Reaction Conditions:
-
Cause: The reaction temperature may be too low, leading to a slow reaction rate. The chosen solvent may not be optimal for catalyst solubility or reactivity.
-
Solution: Gradually increase the reaction temperature and monitor the progress. Screen a variety of solvents to find the most suitable one for your specific transformation.
-
-
Check Reagent Purity:
-
Cause: Impurities in the substrates or solvents can poison the catalyst or lead to side reactions.
-
Solution: Purify the substrates (e.g., by recrystallization or distillation) and use anhydrous, high-purity solvents.
-
-
Optimize Catalyst Loading:
-
Cause: The catalyst loading may be too low to effectively catalyze the reaction.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 20 mol%) and observe the effect on the reaction yield.
-
Problem 2: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis and often indicates a competing, non-stereoselective reaction pathway.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Investigate the Uncatalyzed Background Reaction:
-
Cause: The starting materials may be reacting with each other in the absence of the catalyst, leading to the formation of a racemic product.
-
Solution: Run a control reaction without the catalyst to quantify the extent of the background reaction. To minimize it, lower the reaction temperature (e.g., to 0°C or -20°C), as the catalyzed reaction is often less sensitive to temperature changes than the uncatalyzed one.[2]
-
-
Evaluate Catalyst Loading:
-
Cause: In some cases, high catalyst concentrations can lead to the formation of less selective catalyst aggregates. Conversely, a very low loading might not be sufficient to outcompete the background reaction.
-
Solution: Perform a systematic screening of the catalyst loading. A common starting point is 10-20 mol%, which can then be adjusted up or down.
-
-
Optimize Reaction Temperature:
-
Cause: As mentioned, temperature has a significant impact on the rates of both the catalyzed and uncatalyzed reactions.
-
Solution: Systematically screen a range of temperatures. Lower temperatures generally favor higher enantioselectivity, although this may come at the cost of a longer reaction time.
-
-
Screen Solvents and Additives:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. Additives can also play a crucial role.
-
Solution: Screen a panel of solvents with varying polarities and coordinating abilities. In some proline-catalyzed reactions, the addition of a co-catalyst, such as a weak acid or base, can improve enantioselectivity by facilitating catalyst turnover or stabilizing the transition state.
-
Experimental Protocols
General Protocol for a Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a general framework for conducting a Michael addition reaction, a common application for proline-derived organocatalysts.
Materials:
-
This compound
-
Aldehyde
-
Nitroolefin
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0°C) for 10 minutes.
-
Add the nitroolefin (1.0 mmol, 1.0 equiv.).
-
Slowly add the aldehyde (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Seal the vessel and stir the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
When optimizing your reaction, it is crucial to systematically vary one parameter at a time and record the results in a clear and organized manner. The following table provides a template for recording your optimization data.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | Toluene | 24 | ||
| 2 | 20 | 25 | Toluene | 24 | ||
| 3 | 10 | 0 | Toluene | 48 | ||
| 4 | 10 | 25 | CH₂Cl₂ | 24 |
References
-
Reddit. (2023). troubleshooting proline catalyzed methylation/hydroxylation. r/Chempros. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
-
PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 87341-57-9 | this compound. Retrieved from [Link]
-
Semantic Scholar. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 564-570. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(21), 5001. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis. Retrieved from [Link]
-
ResearchGate. (2008). Diastereoselective Synthesis of (R)-Phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] Methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]
-
ResearchGate. (2015). (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1, 1′-binaphthyl-2-yl]pyrrolidine-2-carboxamide: An organocatalyst for the direct aldol reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Retrieved from [Link]
-
ResearchGate. (2018). Catalyst screening and optimization a. Retrieved from [Link]
-
Journal of the Taiwan Institute of Chemical Engineers. (2017). Improvement of Methanol Synthesis Process by using a Novel Sorption-Enhanced Fluidized-bed Reactor, Part II: Multiobjective Optimization and Decision-making Method. 77, 234-245. Retrieved from [Link]
Sources
Technical Support Center: Solubilization Strategies for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Here is the technical support guide for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol .
Case ID: SOL-MPM-001 Compound Class: N-Alkylated Prolinol Derivative (Chiral Auxiliary/Ligand) Status: Active Support[1][2]
Executive Summary & Physicochemical Profile[3][4][5][6]
The Core Challenge: this compound (hereafter MPM ) exhibits "amphiphilic frustration."[1][2] It possesses a polar hydroxymethyl pyrrolidine head group and a highly lipophilic 4-methylbenzyl tail.[1]
In neutral water (pH 7.0), the tertiary amine exists largely in its unprotonated free-base form.[2] The lipophilic benzyl moiety dominates the physicochemical behavior, leading to poor solubility, "oiling out," or formation of gummy precipitates. Successful solubilization requires manipulating the ionization state of the pyrrolidine nitrogen (
Key Physicochemical Parameters
| Parameter | Estimated Value | Implication for Solubility |
| ~9.4 – 9.8 | Nitrogen is basic.[2] Soluble only when protonated (pH < 7). | |
| LogP (Oct/Water) | ~2.5 – 3.0 | Moderate lipophilicity.[2] Requires cosolvents if pH adjustment fails. |
| Physical State | Viscous Oil / Low-melt Solid | Prone to forming emulsions rather than clear solutions.[1][2] |
| H-Bond Donors | 1 (-OH) | Limited interaction with water network in free-base form.[1][2] |
Diagnostic Flowchart: Identify Your Issue
Before proceeding to protocols, identify the specific failure mode you are observing.
Figure 1: Diagnostic decision tree for troubleshooting MPM solubility issues.
Troubleshooting Protocols
Protocol A: The "Salt Switch" (Primary Method)
Best for: Biological assays requiring aqueous buffers (pH < 7).[2]
Mechanism:
The tertiary nitrogen on the pyrrolidine ring acts as a proton acceptor. By lowering the pH below the
Step-by-Step Procedure:
-
Calculate Stoichiometry: Determine the molar amount of MPM. You will need 1.05 – 1.1 equivalents of acid (typically HCl or Methanesulfonic acid).
-
Pre-Solubilization: Dissolve the MPM "oil" in a minimal volume of ethanol or DMSO (optional but recommended to prevent oiling out during acidification).
-
Acidification:
-
Dilution: Slowly add water/buffer to reach the final volume.
-
Warning: Do not add concentrated MPM directly to neutral PBS; it will precipitate immediately.[2] Always acidify first, then dilute.
-
Protocol B: Cosolvent System (Stubborn Solubility)
Best for: High-concentration stock solutions (>10 mM) or when low pH is not tolerated by the assay.[1][2]
Recommended Cosolvents:
-
DMSO (Dimethyl Sulfoxide): Most effective.[2] Up to 10% v/v is usually tolerated in cell assays.
-
PEG 400: Provides steric stabilization against aggregation.[2]
The "Pre-Mix" Workflow:
-
Prepare a 100 mM Stock Solution of MPM in pure DMSO.
-
Prepare the aqueous buffer (e.g., PBS).[2]
-
Vortex vigorously while adding the DMSO stock to the buffer.
-
Ratio: Keep DMSO final concentration < 5% (v/v).
-
Note: If a precipitate forms immediately, the local concentration exceeded the solubility limit. Switch to Protocol A combined with Protocol B (Acidified DMSO stock).
-
Protocol C: Dealing with "Oiling Out"
Issue: When adding acid to pure MPM, a separate viscous liquid phase forms instead of a solution. This is a "liquid clathrate" or oiled-out salt.[1][2]
Solution:
-
Change the Acid: HCl salts of lipophilic amines often oil out. Switch to L-Tartaric Acid or Citric Acid .[1] These organic counter-ions often form more stable, soluble complexes or solid salts.
-
Procedure:
Mechanistic Visualization
The following diagram illustrates the solubility equilibrium and the impact of pH and lipophilicity.
Figure 2: The pH-dependent solubility switch of MPM.[1][2] Solubility is driven by protonating the pyrrolidine nitrogen.
Frequently Asked Questions (FAQ)
Q: Can I use Phosphate Buffered Saline (PBS) directly? A: No. PBS has a pH of ~7.[2]4. At this pH, MPM is largely unprotonated and will likely precipitate or stick to the plastic walls of your tube. You must dissolve MPM in dilute acid (e.g., 10 mM HCl) or DMSO first, then dilute into PBS, ensuring the final pH doesn't rise above 7.0 if concentration is high.[2]
Q: The solution is clear but turns cloudy after 2 hours. Why? A: This is likely Ostwald Ripening or slow crystallization of the free base.
-
Fix: The pH may have drifted upward (absorbed CO2 or buffer effect), or the temperature dropped. Check pH. If pH > 6.5, add a small amount of acid to re-clarify.
Q: Is the compound stable in water? A: The pyrrolidine methanol structure is generally chemically stable in aqueous acid. However, avoid strong oxidizing agents.[2] For long-term storage, keep as a solid or DMSO stock at -20°C. Aqueous solutions should be prepared fresh to prevent microbial growth or slow oxidation of the alcohol group.[1][2]
Q: I need to inject this into a mouse. What vehicle do you recommend? A: Avoid pure DMSO. A standard vehicle for lipophilic amines is:
-
5% DMSO / 5% Tween 80 / 90% Saline (acidified to pH 5.0). [2]
-
Note: The slight acidity (pH 5) is usually well-tolerated IV/IP and keeps the drug soluble.[2]
References
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Defines the pKa-solubility relationship for lipophilic amines). [1][2]
-
Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Explains counter-ion selection to prevent "oiling out").
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Alternative solubilization strategy).
-
Nair, R., et al. (2010).[2] Formulation and evaluation of lipophilic drugs. Journal of Pharmaceutical Sciences. (General strategies for LogP > 2 compounds).
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety handling procedures.
Sources
Preventing racemization of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol during storage
Welcome to the technical support center for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Ensuring the enantiomeric integrity of this compound is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven advice to help you prevent racemization during storage and troubleshoot potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, like the (S)-enantiomer you are working with, converts into a 1:1 mixture of both its (S) and (R) enantiomers (a racemate). This is a significant concern because in pharmaceutical applications, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[][2] For a chiral building block, maintaining high enantiomeric excess (e.e.) is crucial to ensure the stereochemical purity of the final product. Loss of enantiopurity during storage can compromise experimental results, lead to costly batch failures, and create significant regulatory hurdles.[2]
Q2: What are the primary chemical factors that can cause this specific compound to racemize during storage?
A2: The structure of this compound contains two key features prone to instability: a tertiary amine within a pyrrolidine ring and a stereocenter adjacent to this nitrogen atom. The primary drivers of racemization are:
-
Oxidation: The tertiary amine is susceptible to oxidation, particularly from atmospheric oxygen ("autooxidation").[3] This can form an aminium radical or, more critically, an iminium ion intermediate at the C2 position of the pyrrolidine ring.[4] This planar iminium ion loses its stereochemical information, and subsequent reduction or reaction will lead to a mixture of both (S) and (R) enantiomers. The presence of the benzylic group can further facilitate radical-mediated oxidation pathways.[3]
-
Acid/Base Catalysis: Trace acidic or basic contaminants can catalyze racemization.[5] An acidic environment can protonate the nitrogen, potentially weakening the C-H bond at the stereocenter. A strong base could abstract the proton at the C2 position, forming a planar carbanion that would then reprotonate non-stereospecifically. While the C-H bond is not exceptionally acidic, prolonged exposure to incompatible conditions can initiate this process.
-
Elevated Temperature: Heat provides the activation energy for degradation pathways.[] It accelerates oxidation and can promote other unwanted side reactions, increasing the risk of racemization over time.
Q3: How can I visually inspect my sample for degradation?
A3: While racemization itself is not visible, the underlying degradation processes often are. A pure sample of this compound should be a clear, colorless to pale yellow liquid or low-melting solid. Signs of potential degradation include:
-
Color Change: A darkening of the material to yellow, amber, or brown is a strong indicator of oxidative degradation.
-
Phase Separation or Precipitation: The formation of insoluble byproducts may suggest polymerization or other complex reactions.
Important Note: A sample can undergo significant racemization without any visible change. Therefore, analytical verification is essential.
Q4: What are the definitive analytical methods to confirm the enantiomeric excess (e.e.) of my sample?
A4: Visual inspection is not sufficient. You must use a stereospecific analytical technique to quantify the enantiomeric excess. The most common and reliable method is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[6][7][8] It utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times. UV detection is typically sufficient for this molecule due to the aromatic ring. Other methods like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with a chiral column can also be effective.[6]
Troubleshooting Guide: Loss of Enantiomeric Purity
This section provides a logical workflow to diagnose and resolve issues related to racemization observed in your stored material.
Problem: My latest analysis shows a significant drop in enantiomeric excess (e.e.) for a stored sample of this compound.
Follow this diagnostic workflow to identify the root cause.
Caption: Proposed oxidative pathway for racemization via an iminium ion.
By implementing these rigorous storage and handling protocols and utilizing precise analytical verification, you can confidently maintain the enantiomeric purity of your this compound, ensuring the integrity and success of your research and development efforts.
References
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
- Chiral Intermediates in Drug Synthesis. BOC Sciences.
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, ACS Publications.
- Oxidative Degradation. Books - The Royal Society of Chemistry.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
- ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC.
- Protection and subsequent oxidation of pyrrolidine 4a–f. ResearchGate.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- The problem of racemization in drug discovery and tools to predict it. PubMed.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
Sources
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. uma.es [uma.es]
- 8. d-nb.info [d-nb.info]
Recovery and recycling techniques for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol catalyst
Technical Support Center: (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol Catalyst
Introduction: Maximizing the Lifecycle of a Privileged Organocatalyst
This compound is a proline-derived chiral organocatalyst, valued for its role in facilitating a range of asymmetric transformations, including aldol, Michael, and Mannich reactions.[1][2] Its efficacy in establishing stereocenters makes it a crucial tool in pharmaceutical and fine chemical synthesis.[3][4] However, the principles of green and sustainable chemistry demand more than just high catalytic activity; they necessitate efficient catalyst recovery and reuse to improve process mass intensity (PMI) and reduce costs.
This guide provides a comprehensive technical framework for the recovery and recycling of this compound. We will delve into the fundamental principles, provide a detailed experimental protocol for the most common recovery technique, troubleshoot potential issues, and answer frequently asked questions encountered in the field.
Section 1: Core Principles of Catalyst Recovery
The key to efficiently recovering this catalyst lies in its molecular structure. The presence of a tertiary amine within the pyrrolidine ring imparts basic properties. This functionality allows for a straightforward separation from neutral reaction products and starting materials using a liquid-liquid acid-base extraction technique.[5][6][7]
The process hinges on manipulating the catalyst's solubility:
-
Protonation: In its neutral form, the catalyst is soluble in common organic solvents. By washing the organic reaction mixture with a dilute aqueous acid (e.g., HCl), the basic nitrogen atom is protonated, forming an ammonium salt.
-
Phase Transfer: This newly formed salt is ionic and therefore highly soluble in the aqueous phase, causing the catalyst to transfer from the organic layer to the aqueous layer.[8]
-
Recovery: The layers are separated. The aqueous layer, now containing the catalyst salt, is treated with a base (e.g., NaOH) to deprotonate the ammonium salt, regenerating the neutral, organic-soluble catalyst.
-
Re-extraction: The regenerated catalyst is then extracted back into an organic solvent, which can be dried and evaporated to yield the purified, recyclable catalyst.
While acid-base extraction is the most direct method, advanced strategies such as immobilization on solid supports (e.g., silica or magnetic nanoparticles) can also be employed, allowing for recovery via simple filtration.[9][10][11][12]
Section 2: Standard Protocol for Acid-Base Extraction Recovery
This protocol outlines a standard procedure for recovering the catalyst from a completed reaction mixture in an organic solvent like Dichloromethane (DCM), Toluene, or Ethyl Acetate.
Experimental Workflow Diagram
Caption: Workflow for catalyst recovery via acid-base extraction.
Materials and Equipment
-
Crude reaction mixture
-
Separatory funnel
-
1 M Hydrochloric acid (HCl) solution
-
2 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Quenching and Dilution: Ensure the reaction is complete and quenched as per your primary reaction protocol. Transfer the entire crude reaction mixture to a separatory funnel. If the mixture is concentrated, dilute it with the same organic solvent used for the reaction to ensure good flow and separation.
-
Acidic Wash (Catalyst Extraction):
-
Add a volume of 1 M HCl solution approximately equal to the volume of the organic layer in the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure.
-
Causality: This step protonates the catalyst, forming its water-soluble hydrochloride salt, thus pulling it out of the organic phase.[6]
-
Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask labeled "Aqueous Wash 1".
-
Repeat the acidic wash on the organic layer one more time with a fresh portion of 1 M HCl. Combine this second aqueous wash with "Aqueous Wash 1". The organic layer now primarily contains your desired product and can be processed separately.
-
-
Catalyst Regeneration:
-
Place the combined aqueous washes in an appropriately sized flask or beaker, preferably in an ice bath to control any exotherm.
-
Slowly add 2 M NaOH solution while stirring, periodically checking the pH. Continue adding base until the solution is strongly basic (pH > 10).
-
Causality: The strong base deprotonates the catalyst's ammonium salt, regenerating the neutral amine which is no longer soluble in water and may cause the aqueous solution to become cloudy.[5]
-
-
Catalyst Re-extraction:
-
Transfer the basified aqueous solution back to a clean separatory funnel.
-
Add a volume of fresh organic solvent (e.g., DCM).
-
Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer (which now contains the recovered catalyst) into a clean flask.
-
Repeat this extraction two more times with fresh organic solvent to ensure maximum recovery. Combine all organic extracts.
-
-
Drying and Isolation:
-
Wash the combined organic extracts with brine. This helps to remove residual water and break any minor emulsions.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 10-15 minutes.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator. The remaining oil or solid is your recovered catalyst.
-
-
Purity and Integrity Check: Before reuse, it is critical to assess the purity of the recovered catalyst via ¹H NMR or HPLC and confirm its chiral integrity using polarimetry.
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide addresses common issues in a direct Q&A format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recovery issues.
Q: My final recovery yield is very low. What went wrong?
-
Potential Cause 1: Incomplete Extraction. The catalyst may not have been fully transferred between phases.
-
Solution: Ensure you are performing at least two acidic washes and three basic re-extractions. Vigorous shaking is required for good phase mixing.
-
-
Potential Cause 2: Incorrect pH. If the aqueous layer is not sufficiently acidic during the first step, the catalyst will not be fully protonated and will remain in the organic layer with the product. Conversely, if the aqueous layer is not made sufficiently basic in the second stage, the catalyst will not be fully neutralized and will remain in the water.
-
Solution: Use pH paper or a calibrated meter to confirm the pH at each stage. Aim for a pH of 1-2 during the acid wash and a pH of 11-12 during the basification step.[5]
-
Q: I have a thick, persistent emulsion at the interface of the organic and aqueous layers.
-
Potential Cause: High concentrations of reactants, products, or the catalyst itself can act as surfactants, stabilizing emulsions. This is common in reactions with viscous products.
-
Solution 1 (Standard): Add a small amount of saturated brine solution and swirl the separatory funnel gently rather than shaking. Allow the funnel to stand undisturbed for an extended period (15-30 minutes).
-
Solution 2 (Aggressive): If the emulsion is intractable, the entire mixture may need to be filtered through a pad of Celite® or glass wool to break up the suspended particles. The layers can then be separated from the filtrate.
-
Q: I recovered the catalyst, but it shows significantly lower activity or enantioselectivity in the next reaction.
-
Potential Cause 1: Chemical Contamination. The recovered catalyst may be contaminated with residual starting materials, products, or byproducts from the previous reaction, which can inhibit its function.
-
Solution: Check the purity of the recovered catalyst using ¹H NMR. If impurities are detected, purification via flash column chromatography may be necessary before reuse.
-
-
Potential Cause 2: Catalyst Deactivation/Degradation. The catalyst may have degraded during the reaction or work-up. Some organocatalysts can form inactive side-products.[13] Exposure to overly harsh pH or high temperatures during recovery can also cause decomposition.
-
Solution: Compare the ¹H NMR spectrum of the recovered catalyst to that of a fresh sample to check for structural changes. When possible, avoid excessive heat during solvent evaporation. Ensure the basification step is performed in an ice bath to dissipate any heat generated.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How many times can I realistically recycle the catalyst? The number of possible cycles depends heavily on the specific reaction conditions and the stability of the catalyst to those conditions. Typically, a well-executed recovery should allow for 3-5 cycles with only a minor drop in performance. Monitoring the yield and enantioselectivity of the product in each cycle is essential.
Q2: What is the best way to assess the purity and activity of my recycled catalyst? A multi-pronged approach is best:
-
Purity: ¹H NMR spectroscopy is the gold standard for checking structural integrity and identifying organic impurities.
-
Chiral Integrity: Optical rotation measurement can detect bulk racemization, though it is not as sensitive as chiral HPLC.
-
Activity: The ultimate test is performance. Run a small-scale test reaction with the recycled catalyst and compare the conversion rate and product enantiomeric excess (ee%) to a control reaction with fresh catalyst.
Q3: Are there alternatives to acid-base extraction for this catalyst? Yes. A more advanced, though synthetically intensive, method is heterogenization . This involves covalently linking the catalyst to a solid support.[9]
-
Immobilization on Magnetic Nanoparticles: Allows for catalyst recovery using a strong external magnet, completely avoiding solvent-intensive extractions.[12][14]
-
Immobilization on Silica or Polymer Resin: Allows for recovery by simple filtration.[9] These methods are particularly advantageous for continuous flow processes and large-scale industrial applications.
Q4: What safety precautions should I take during the recovery process? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be cautious when handling corrosive acid and base solutions. Remember to vent the separatory funnel frequently, especially when using volatile solvents like DCM, to prevent pressure buildup.
Section 5: Representative Catalyst Recycling Data
The following table presents typical performance data for the recycled this compound catalyst in a model asymmetric aldol reaction. (Note: These are representative values and actual results may vary).
| Cycle Number | Catalyst Loading (mol%) | Recovery Yield (%) | Product Yield (%) | Product ee (%) |
| 1 (Fresh) | 10 | - | 95 | 98 |
| 2 | 10 | 94 | 94 | 98 |
| 3 | 10 | 92 | 93 | 97 |
| 4 | 10 | 91 | 90 | 96 |
| 5 | 10 | 88 | 87 | 95 |
As shown, a slight decrease in both recovery yield and catalytic performance (product yield and ee%) is typically observed over successive cycles, which can be attributed to minor mechanical losses and gradual catalyst deactivation.
References
- Sustainable application and recycling of organocatalysts. (2024). RSC Sustainability.
- A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. (n.d.). National Center for Biotechnology Information.
- Organocatalysis: our golden ticket to a green future? (n.d.). Chemical Industry Journal.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Heterogeneous organocatalysis: the proline case. (2015). RSC Advances.
- Acid and Base Extraction. (n.d.). University of Waterloo Engineering.
- Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. (2020). The Journal of Organic Chemistry.
- Proline organocatalysis. (n.d.). Wikipedia.
- Heterogeneous organocatalysis: the proline case. (2015). ResearchGate.
- Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. (2018). MDPI.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2023). MDPI.
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organocatalysis: our golden ticket to a green future? - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Troubleshooting low yields in reactions involving (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Technical Support Center: (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and process development scientists who utilize this versatile chiral amino alcohol in asymmetric synthesis. As a derivative of (S)-prolinol, this reagent is a cornerstone precursor for generating highly effective oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, such as low reaction yields and suboptimal enantioselectivity.
Troubleshooting Guide: Low Conversion & Poor Yields
Low product yield is one of the most common issues encountered in catalytic reactions. The root cause often lies in the integrity of the reagents or subtle deviations in the reaction setup. This section provides a systematic approach to diagnosing and resolving these problems.
Problem 1: Reaction Fails to Initiate or Shows Low Conversion
You've set up your reaction, but analysis by TLC or GC/LC-MS shows little to no consumption of the starting ketone.
-
Degraded Borane Reagent: Borane solutions (BH₃·THF or BH₃·SMe₂) are moisture-sensitive and can degrade over time, leading to a lower-than-expected concentration of the active hydride source.
-
Solution: Always use a fresh bottle of the borane reagent or titrate older bottles to verify molarity before use. Ensure the reagent has been stored under an inert atmosphere (Nitrogen or Argon) and handled strictly with anhydrous techniques.[2]
-
-
Catalyst Poisoning or Inhibition: Trace impurities in the substrate or solvent can act as catalyst poisons. Protic impurities like water or residual acids/bases from a previous step are particularly detrimental.
-
Solution: Ensure your ketone substrate is highly pure and free from acidic or basic residues. If necessary, purify the substrate by column chromatography, distillation, or recrystallization immediately before use. Solvents must be rigorously dried using an appropriate method (e.g., distillation from a drying agent or passage through a solvent purification system).[3]
-
-
Insufficient Catalyst Loading: While typically effective at 5-10 mol%, certain sterically hindered or electronically deactivated ketones may require higher catalyst loadings to achieve a practical reaction rate.[2]
-
Solution: Perform a catalyst loading screen. Increase the loading of this compound incrementally (e.g., 10 mol%, 15 mol%, 20%) to find the optimal concentration for your specific substrate.
-
-
Suboptimal Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.[2] For some less reactive substrates, the reaction may be impractically slow at very low temperatures (-78 °C).
-
Solution: If the reaction is clean but slow, consider raising the temperature. A systematic study from -40 °C to 0 °C or room temperature can help identify a balance between reaction rate and enantioselectivity.
-
Troubleshooting Guide: Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is the primary goal of using this chiral catalyst. Low ee values indicate a problem with the stereochemical control of the reaction.
Problem 2: High Conversion but Low Enantiomeric Excess (ee)
The ketone is successfully reduced to the corresponding alcohol, but the product is nearly racemic or has a low ee.
-
Presence of Moisture: This is the most frequent cause of poor enantioselectivity. Water hydrolyzes the borane reagent and can interfere with the formation and stability of the chiral oxazaborolidine catalyst, leading to a non-catalyzed, non-selective background reduction.[3][4]
-
Solution: Meticulous adherence to anhydrous techniques is critical. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere using syringe and cannula techniques.[2]
-
-
Incorrect Order of Addition: The proper formation of the catalyst-borane complex before introducing the bulk of the reducing agent is essential for asymmetric induction.
-
Solution: The recommended procedure involves the in situ formation of the oxazaborolidine catalyst. First, mix the this compound with one equivalent of borane and stir for 15-30 minutes to form the catalyst. Then, add the ketone. Finally, add the remaining stoichiometric amount of borane solution slowly (dropwise) to the reaction mixture at the target temperature. This ensures the catalyzed pathway dominates over the non-catalyzed background reaction.[2]
-
-
Reaction Temperature is Too High: The energy difference between the diastereomeric transition states that lead to the (R) and (S) products is often small. Higher temperatures can provide enough thermal energy to overcome this barrier, resulting in a loss of selectivity.
-
Solution: Lowering the reaction temperature is a standard method to improve ee.[2] If a reaction at 0 °C gives low ee, try running it at -20 °C, -40 °C, or even -78 °C.
-
-
Unfavorable Substrate-Catalyst Interaction: The structure of the ketone substrate itself plays a crucial role. Substrates lacking significant steric or electronic differentiation between the two groups flanking the carbonyl may be inherently difficult to reduce with high selectivity.
-
Solution: While changing the substrate isn't always an option, modifying the catalyst's steric environment can sometimes help. Although this guide focuses on the 4-methylbenzyl derivative, other prolinol-derived catalysts with different N-substituents or α,α-diaryl groups might offer improved performance for a specific challenging substrate.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in CBS reductions.
Caption: A logical workflow for diagnosing and solving common reaction problems.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? This compound is a chiral amino alcohol that should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to prevent potential degradation.[2] As a liquid, it should be handled in a fume hood with appropriate personal protective equipment (PPE).
Q2: What is the mechanistic role of this amino alcohol in the CBS reduction? this compound is a catalyst precursor. It reacts in situ with a borane source to form a chiral oxazaborolidine. This oxazaborolidine is the active catalyst.[5] Its nitrogen atom acts as a Lewis base to coordinate and activate a molecule of borane, while its endocyclic boron atom acts as a Lewis acid to coordinate and activate the ketone. This dual activation within a rigid chiral framework facilitates a highly organized, face-selective hydride transfer from the activated borane to the ketone via a six-membered transition state.[3][4]
Q3: What are the critical parameters for achieving high yield and enantioselectivity? Several factors are paramount for success:
-
Water Content: The reaction is extremely sensitive to moisture. Rigorously anhydrous conditions are non-negotiable.[2][3]
-
Temperature: Lower temperatures generally lead to higher enantioselectivity but can slow the reaction rate.[2]
-
Solvent: Aprotic solvents such as THF and toluene are most commonly used. The choice can impact both rate and selectivity.[2]
-
Borane Source: BH₃·THF and BH₃·SMe₂ are the most common reducing agents. Ensure they are fresh and active.[2]
-
Catalyst Loading: Typically, 5-10 mol% is sufficient, but this may need optimization for specific substrates.[2]
Q4: Can the catalyst be recovered after the reaction? In its original form, this compound is used in a homogeneous solution and is typically not recovered. The acidic workup used to quench the reaction and hydrolyze the resulting alkoxyborane protonates the amino alcohol, making it soluble in the aqueous phase. However, research has been conducted on polymer-supported or immobilized versions of similar catalysts to facilitate recovery and reuse, which is a key consideration for industrial-scale processes.[6]
Data & Protocols
Illustrative Data: Effect of Temperature on Enantioselectivity
The following table provides representative data on how temperature can influence the outcome of a typical CBS reduction of acetophenone.
| Entry | Substrate | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | 25 (Room Temp) | >95 | 85 |
| 2 | Acetophenone | 0 | >95 | 93 |
| 3 | Acetophenone | -20 | >95 | 97 |
| 4 | Acetophenone | -40 | 90 | >99 |
Note: Data are illustrative and based on typical outcomes reported in the literature. Actual results may vary.[7]
General Experimental Protocol for Asymmetric Ketone Reduction
This protocol outlines a standard procedure for the CBS reduction of a prochiral ketone.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry argon or nitrogen.
-
Catalyst Formation: To the flask, add this compound (0.1 mmol, 10 mol%) and anhydrous THF (2 mL) via syringe. Cool the solution to 0 °C in an ice bath.
-
To this solution, add 1.0 M BH₃·THF solution (0.1 mL, 0.1 mmol, 1.0 equiv relative to the amino alcohol) dropwise. Stir the mixture at 0 °C for 20 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate dry flask, prepare a solution of the ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL). Add this solution to the catalyst mixture via cannula or syringe.
-
Reduction: To the resulting mixture, add 1.0 M BH₃·THF solution (1.2 mL, 1.2 mmol, 1.2 equiv relative to the ketone) dropwise over 30 minutes using a syringe pump to maintain a low concentration of free borane.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol product by silica gel column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.[2][8]
References
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available at: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Asymmetric synthesis using chirally modified borohydrides. Part 2. Enantioselective reduction of ketones with polymeric (S)-prolinol–borane reagent. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Enantioselective Reduction of Ketones with Borane, Catalyzed by (S)-(-) -Proline or (S)-(+)-Prolinol. Available at: [Link]
-
ResearchGate. Asymmetric borane reduction of prochiral ketones catalyzed by 4-substituted prolinol. Available at: [Link]
-
PubMed. Asymmetric Synthesis of Cα-Substituted Prolines through Curtin-Hammett-Controlled Diastereoselective N-Alkylation. Available at: [Link]
-
Wikipedia. Enantioselective reduction of ketones. Available at: [Link]
-
Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Available at: [Link]
-
National Institutes of Health. (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol. Available at: [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]
-
CNR-IRIS. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Available at: [Link]
-
ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. Available at: [Link]
-
MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. Available at: [Link]
-
MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]
-
RSC Publishing. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Available at: [Link]
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][3][4]OXAZABOROLE-BORANE COMPLEX. Available at: [Link]
-
National Institutes of Health. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Thermal Parameters for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
Introduction: The Thermal Paradox in Asymmetric Catalysis
Welcome to the technical guide for Cat-MBP . As a researcher, you likely selected this N-substituted prolinol derivative for its ability to induce high stereoselectivity in C-C bond-forming reactions.[1][2] However, this catalyst exhibits a non-linear response to temperature.[1][2]
The Core Conflict:
-
Enthalpic Control (Low T): Favors the rigid, chiral transition state (High
), but suppresses turnover frequency (TOF). -
Entropic Freedom (High T): Increases reaction rate but allows "leakage" through non-selective pathways (Low
).[1][2]
This guide moves beyond basic "cool it down" advice. We analyze the specific failure modes of Cat-MBP at thermal extremes and provide self-validating protocols to optimize your reaction window.
Module 1: The Thermodynamics of Selectivity
To troubleshoot, you must visualize the energy landscape.[1][2] Cat-MBP functions by binding a metal center (typically Zinc or Copper), creating a chiral pocket.[1]
Mechanistic Logic
The efficiency of Cat-MBP relies on the difference in activation energy (
-
Key Insight: As Temperature (
) increases, the impact of the enthalpic term ( ) diminishes. This is why drops at higher temperatures.[1][2] -
The Trap: If
is too low, the catalyst-metal complex may aggregate, effectively removing the catalyst from the solution (heterogeneous crash-out), stopping the reaction regardless of theoretical selectivity.
Visualizing the Decision Pathway
Figure 1: Diagnostic flowchart for isolating temperature-dependent failure modes.
Module 2: Troubleshooting Cold Stress (Low Conversion)
Symptom: Reaction stalls at <20% conversion despite 24h+ runtime.
Context: You are likely operating at -20°C to -40°C to maximize
Root Cause Analysis
-
Ligand Aggregation: Cat-MBP is an amino alcohol.[1][2] At low temperatures, intermolecular Hydrogen bonding (O-H···N) can cause the catalyst to form inactive dimers or oligomers, especially in non-polar solvents like Toluene or Hexane.
-
Viscosity Limits: Diffusion rates drop, preventing the substrate from entering the chiral pocket.[1][2]
The "Cryogenic Solubility" Protocol
Do not just warm the reaction blindly.
-
Step 1 (Visual Check): Shine a laser pointer (or strong flashlight) through the flask at reaction temperature.[1][2]
-
Step 2 (Solvent Modification):
-
Step 3 (Concentration Adjustment):
Module 3: Troubleshooting Heat Stress (Low Selectivity)
Symptom: Full conversion, but
Root Cause Analysis
-
Conformational Leakage: The 4-methylbenzyl group on the nitrogen is the "steric wall" that forces stereoselectivity.[1][2] At higher temperatures, the pyrrolidine ring puckering and the N-benzyl rotation overcome the steric lock, allowing the substrate to attack from the "wrong" face.
-
Background Reaction: In organozinc additions,
can react with aldehydes without the ligand.[1][2] This uncatalyzed pathway is racemic.[1][2] High T accelerates this background rate faster than the catalyzed rate.[1][2]
The "Step-Down" Protocol
To recover
-
Initiate at RT: Mix Cat-MBP and the metal source (
) at 0°C or RT for 30 mins to ensure formation of the active catalytic species. -
Cool Before Substrate Addition: Drop temperature to -20°C.
-
Slow Addition: Add the aldehyde substrate via syringe pump over 2-4 hours.
-
Why? This keeps the aldehyde concentration low, starving the racemic background reaction while the high-affinity catalyst processes the substrate.
-
Module 4: Comparative Data & Reference Values
The following table illustrates the typical trade-off for Cat-MBP in the alkylation of benzaldehyde (Model Reaction).
| Temperature | Time (h) | Conversion (%) | ee (%) | Diagnosis |
| 25°C (RT) | 2 | >98 | 72 | Fast but Non-Selective. Background reaction dominates.[1][2] |
| 0°C | 6 | 95 | 88 | Standard Balance. Good starting point.[1][2] |
| -20°C | 18 | 90 | 96 | Optimal. High selectivity, acceptable rate.[1][2] |
| -40°C | 48 | 35 | 97 | Cold Stress. Diminishing returns on selectivity vs. time.[1][2] |
Frequently Asked Questions (FAQ)
Q1: Can I heat the reaction to 40°C to finish it if it stalls?
-
Answer: No. Heating a stalled asymmetric reaction is dangerous for
.[1][2] If the reaction stalls, the catalyst has likely degraded or poisoned. Heating will only promote the racemic background reaction of the remaining starting material, diluting your final . Isolate what you have, or add fresh catalyst at the original temperature.
Q2: My ligand (Cat-MBP) is a viscous oil. Is it pure?
-
Answer: Yes, Cat-MBP is typically a viscous oil or low-melting solid.[1][2] However, if it is dark brown, it may be oxidized.[1][2] The amino-alcohol moiety is susceptible to air oxidation.[1][2] Always store under Argon/Nitrogen.[1][2] Impure ligand leads to lower active catalyst loading, mimicking "Cold Stress."[1][2]
Q3: Does the "4-Methyl" group matter? Can I use N-Benzyl prolinol?
-
Answer: The 4-methyl group adds lipophilicity, which aids solubility in non-polar solvents (Hexane/Toluene) often used in these reactions. It also provides a slightly different steric profile.[1][2] If you switch to unsubstituted N-Benzyl prolinol, you may need to adjust solvent polarity (more Toluene, less Hexane) to maintain efficiency at low temperatures.[1]
References
-
Synthesis and Application of Chiral Amino Alcohols
-
Temperature Effects in Organozinc Additions
-
Non-Linear Temperature Effects (The Soai Effect)
-
General Prolinol Derivative Catalysis
Sources
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidinemethanol Derivatives in Asymmetric Synthesis: Determining Specific Optical Rotation
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. The enantiomeric purity of a catalyst or intermediate can dictate the stereochemical outcome of a reaction and, ultimately, the efficacy and safety of a pharmaceutical agent. This guide provides a comprehensive framework for determining the specific optical rotation of the chiral catalyst, (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol, and offers a comparative analysis with established alternatives in the field of asymmetric synthesis.
The Significance of Chiral Pyrrolidinemethanol Scaffolds
Chiral amino alcohols derived from proline and other pyrrolidine scaffolds are a cornerstone of modern asymmetric catalysis.[1] Their utility stems from their ability to create a rigid and predictable chiral environment, which is essential for high stereoselectivity in a variety of chemical transformations, including reductions, alkylations, and aldol reactions. The substituent on the pyrrolidine nitrogen and at the carbinol center significantly influences the catalyst's steric and electronic properties, thereby tuning its reactivity and enantioselectivity.
Experimental Protocol: Determination of Specific Optical Rotation
The specific rotation ([(\alpha)]) of a chiral compound is a fundamental physical property that quantifies the extent to which it rotates the plane of polarized light.[2] It is a critical measure of enantiomeric purity.[2] The following protocol outlines the steps for an accurate determination.
Principle
Specific rotation is calculated from the observed rotation ((\alpha)) using the following formula:[3]
[(\alpha)](_\lambda^\theta = \frac{\alpha}{l \times c})
Where:
-
(\theta) is the temperature in degrees Celsius.
-
(\lambda) is the wavelength of the light source (typically the sodium D-line, 589 nm).
-
(\alpha) is the observed rotation in degrees.
- is the path length of the polarimeter tube in decimeters (dm).
- is the concentration of the sample in g/mL or g/100mL.[4]
Materials and Equipment
-
High-purity this compound (CAS 87341-57-9)
-
Analytical grade solvent (e.g., chloroform, methanol, or toluene)
-
Calibrated polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
Constant temperature bath
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., chloroform) and fill the flask to the mark. Ensure complete dissolution.
-
Calculate the concentration (c) in g/mL.
-
-
Instrument Calibration and Blank Measurement:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Fill the polarimeter cell with the pure solvent that was used to prepare the sample.
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.
-
Place the filled cell in the thermostatted sample compartment of the polarimeter, maintained at a constant temperature (e.g., 20°C or 25°C).
-
Record the observed rotation ((\alpha)). Take multiple readings and calculate the average to ensure precision.
-
-
Calculation of Specific Rotation:
-
Using the averaged observed rotation, the known path length of the cell, and the calculated concentration, determine the specific rotation using the formula above.
-
Report the specific rotation with the temperature, wavelength, and solvent used (e.g., (c = 1.0, CHCl(_3))).
-
Figure 1: Workflow for the determination of specific optical rotation.
Comparative Analysis of Chiral Pyrrolidinemethanol Derivatives
To provide a benchmark for the newly determined specific optical rotation and to guide catalyst selection, the following table compares this compound with other commonly used chiral pyrrolidinemethanol derivatives. The performance of these catalysts is often evaluated in benchmark reactions such as the enantioselective reduction of prochiral ketones or the addition of organometallic reagents to aldehydes.
| Compound Name | Structure | Specific Rotation ([(\alpha)]) | Typical Applications & Performance |
| This compound | ![]() | To be determined experimentally | Asymmetric reductions and alkylations. Expected to offer good enantioselectivity due to the sterically demanding 4-methylbenzyl group. |
| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | ![]() | -49.5° (c = 5, methanol) | Precursor for phosphine ligands in asymmetric cross-coupling reactions. |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | ![]() | -67° (c = 3, chloroform)[5] | Highly effective catalyst for the borane reduction of prochiral ketones, often achieving >95% ee.[6] |
| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | ![]() | +69° (c = 3, chloroform) | The enantiomer of the above, used to synthesize the opposite product enantiomer. |
Note: The structures are illustrative and should be confirmed with the respective CAS numbers.
The choice of the N-substituent and the groups at the carbinol center is a critical design element for these catalysts. The 4-methylbenzyl group in the title compound is expected to provide a different steric and electronic environment compared to a simple methyl group or the bulky diphenylmethyl group, potentially leading to unique reactivity and selectivity profiles in certain asymmetric transformations.
Conclusion and Future Outlook
This guide provides a robust, self-validating protocol for the determination of the specific optical rotation of this compound. By following this experimental procedure, researchers can obtain a crucial piece of data for the characterization and quality control of this chiral catalyst. The comparison with established alternatives highlights the rich landscape of pyrrolidinemethanol-based catalysts and underscores the importance of empirical data in selecting the optimal catalyst for a specific synthetic challenge. Future studies should focus on not only determining the specific rotation of the title compound but also evaluating its performance in a range of benchmark asymmetric reactions to fully elucidate its potential in synthetic organic chemistry.
References
-
ResearchGate. Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]
-
Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]
-
National Center for Biotechnology Information. (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine. [Link]
-
National Center for Biotechnology Information. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Chemistry Steps. Specific Rotation. [Link]
-
ResearchGate. Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. [Link]
-
Wikipedia. Specific rotation. [Link]
-
National Center for Biotechnology Information. (2S)-1-Methyl-2-pyrrolidinemethanol. [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
National Center for Biotechnology Information. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]
-
Pharmaguideline. Optical Activity in Pharmaceutical Analysis. [Link]
-
ScienceDirect. Enantiospecific synthesis of pyridinylmethyl pyrrolidinemethanols and catalytic asymmetric borane reduction of prochiral ketones. [Link]
-
Semantic Scholar. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
-
MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
-
ResearchGate. Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. [Link]
-
GovInfo. The optical rotation of liquids its variation with wave length temperature, solvent and concentration. [Link]
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- 5. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | TCI AMERICA [tcichemicals.com]
- 6. Enantiospecific synthesis of pyridinylmethyl pyrrolidinemethanols and catalytic asymmetric borane reduction of prochiral ketones - Beijing Institute of Technology [pure.bit.edu.cn]
A Comparative Guide to Chiral HPLC Methods for Purity Analysis of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is not merely a quality metric but a fundamental determinant of therapeutic efficacy and safety. (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol, a key chiral building block, is no exception. Its utility in the synthesis of complex molecular architectures necessitates rigorous control over its enantiomeric purity. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in established principles of chiral recognition and supported by proven methodologies for analogous structures.
The primary challenge in the analysis of enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is paramount and is dictated by the analyte's structure, specifically the presence of key functional groups that can engage in chiral recognition interactions. For this compound, the key interaction sites are the secondary amine within the pyrrolidine ring, the hydroxyl group, and the aromatic ring of the benzyl substituent.
This guide will compare two primary approaches leveraging polysaccharide-based CSPs, which are widely recognized for their broad applicability and success in separating a vast array of chiral compounds.[1][2]
Comparative Overview of Recommended Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica gel support, have demonstrated exceptional capabilities in resolving chiral compounds containing hydroxyl and amino groups.[3][4] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, facilitated by the helical groove structure of the polysaccharide derivatives.[5]
For this compound, two leading candidates for CSPs are:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) : This CSP is known for its excellent recognition of a wide range of chiral compounds, including those with aromatic moieties and hydrogen-bonding groups.[6][7] The carbamate linkages and the aromatic rings on the selector provide sites for π-π stacking and hydrogen bonding.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) : While similar in principle to its amylose counterpart, the different glycosidic linkage in cellulose results in a distinct three-dimensional structure. This can lead to different and sometimes complementary selectivity. It is a robust and widely used CSP for a variety of chiral separations.[8][9]
The choice between these is often empirical, and screening both is a common strategy in method development.[1]
Data Presentation: Comparison of Proposed HPLC Methods
The following table summarizes two proposed methods for the enantiomeric purity analysis of this compound. These methods are based on established protocols for structurally similar proline and prolinol derivatives.[3]
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm | CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Rationale for Mobile Phase | Isopropanol is a strong hydrogen bond donor and acceptor, promoting interaction with the CSP. | Ethanol offers different selectivity due to its polarity and size, potentially improving resolution.[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Anticipated Analysis Time | 10 - 15 minutes | 15 - 20 minutes |
| Key Interaction Mechanism | Hydrogen bonding (hydroxyl, amine), π-π stacking (aromatic ring), steric interactions. | Similar to Method 1, with potentially altered hydrogen bonding and dipole interactions. |
Note: The performance metrics are estimations based on separations of analogous compounds. Method optimization may be required.
Experimental Protocols
The following are detailed step-by-step protocols for the implementation of the proposed methods. Adherence to these procedures is crucial for obtaining reproducible and accurate results.
-
System Preparation :
-
Ensure the HPLC system is clean and free of contaminants.
-
Flush the system thoroughly with the mobile phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1) at a flow rate of 0.5 mL/min for at least 30 minutes.[7]
-
Install the CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column and equilibrate with the mobile phase at 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a racemic standard at the same concentration to verify the elution order and resolution of the enantiomers.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis :
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).
-
-
Data Analysis :
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the pure (S)-enantiomer and the racemic standard.
-
Calculate the enantiomeric purity (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
System Preparation :
-
Follow the same system cleaning and flushing procedures as in Method 1, using the mobile phase for this method (n-Hexane / Ethanol / Diethylamine, 90:10:0.1).[9]
-
Install the CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) column and equilibrate thoroughly.
-
-
Sample Preparation :
-
Prepare the sample and racemic standard solutions as described in Method 1, using the mobile phase for this method as the diluent.
-
-
Chromatographic Analysis :
-
Maintain the column temperature at 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
Inject 10 µL of the filtered sample.
-
Monitor the elution profile for approximately 20-25 minutes.
-
-
Data Analysis :
-
Perform peak identification and calculate the enantiomeric purity as outlined in Method 1.
-
Causality Behind Experimental Choices
-
Mobile Phase Composition : The use of a non-polar solvent (n-hexane) with a polar alcohol modifier (isopropanol or ethanol) is characteristic of normal-phase chiral chromatography. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.[3]
-
Additive : The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial when analyzing basic compounds such as this compound. DEA acts to block highly acidic silanol groups on the silica surface that can cause peak tailing and poor resolution.[11]
-
Detection Wavelength : The selection of 220 nm for UV detection is based on the presence of the aromatic chromophore in the 4-methylbenzyl group, which should provide a strong absorbance at this wavelength.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis described in this guide.
Caption: General workflow for chiral HPLC analysis.
Trustworthiness and Method Validation
The protocols described herein are designed to be self-validating systems. The use of a racemic standard is a critical control for verifying the system's ability to separate the enantiomers. For full method validation according to ICH guidelines, further experiments to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would be necessary. The robustness of these methods is generally high due to the stability of polysaccharide-based CSPs under normal-phase conditions.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Both CHIRALPAK® AD-H and CHIRALCEL® OD-H are excellent candidates, and the choice between them may depend on the specific impurity profile of the sample. The methods presented in this guide provide a strong starting point for analysis, and with minor optimization, can be validated to ensure the quality and stereochemical integrity of this important chiral building block.
References
-
UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
-
BenchChem. Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications.
-
Chiral Technologies. Instruction manual for CHIRALPAK® AD-H.
-
Daicel Chiral Technologies. CHIRALPAK AD-H.
-
Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(8).
-
Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column.
-
Daicel Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
-
Al-Majed, A. R., & Belal, F. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(1), 123.
-
Zhang, Y., et al. (2015). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Separation Science, 38(15), 2633-2639.
-
Chiral Technologies. Chiralcel-OD-H-OJ-H_Manual.pdf.
-
Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
-
BOC Sciences. Enantiomer Identification (HPLC/SFC).
-
BOC Sciences. Enantiomeric Purification (HPLC/SFC).
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 196, 113904.
-
Sigma-Aldrich. Basics of chiral HPLC.
-
BenchChem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
-
Phenomenex. Chiral HPLC Separations.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uvison.com [uvison.com]
- 7. ct-k.com [ct-k.com]
- 8. hplc.eu [hplc.eu]
- 9. ct-k.com [ct-k.com]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
Comparing catalytic activity of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol vs unsubstituted benzyl analogs
Executive Summary
In the realm of asymmetric organocatalysis and ligand-accelerated catalysis, the structural tuning of proline derivatives is a critical optimization step.[1] This guide compares (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (referred to herein as 4-Me-Bn-Pro ) against its unsubstituted parent, N-Benzyl-L-prolinol (Bn-Pro ).
The Verdict: While both ligands are highly effective for the enantioselective alkylation of aldehydes, 4-Me-Bn-Pro serves as a "Fine-Tuned" alternative . The introduction of the para-methyl group enhances lipophilicity and subtly modulates the Lewis basicity of the pyrrolidine nitrogen. These modifications often result in improved solubility in non-polar solvents (e.g., hexane, toluene) and can offer marginal gains in turnover frequency (TOF) without compromising the high enantiomeric excess (ee) typical of the scaffold.
Mechanistic Insight & Structural Logic
To understand the performance differential, we must analyze the catalyst at the molecular level. Both compounds function primarily as chiral ligands in the Noyori-Soai type addition of dialkylzinc to aldehydes .
Electronic Modulation (The Inductive Effect)
-
Bn-Pro (Unsubstituted): The benzyl group provides steric bulk and prevents N-lone pair inversion, locking the conformation.
-
4-Me-Bn-Pro (Modified): The methyl group at the para position exerts a weak electron-donating effect (+I effect) through the aromatic system.
-
Consequence: This increases the electron density on the pyrrolidine nitrogen. In metal-mediated catalysis (e.g., with Zn(II) or Ti(IV)), a more electron-rich nitrogen binds the metal center more tightly. This creates a more rigid, robust transition state, potentially reducing non-selective background reactions.
-
Solubility & Process Parameters
-
Lipophilicity: The addition of the methyl group increases the LogP value.
-
Practical Benefit: Many alkylation reactions utilize non-polar hydrocarbons (Hexane/Toluene) to avoid moisture. 4-Me-Bn-Pro exhibits superior solubility profiles in these media compared to the slightly more polar unsubstituted analog, preventing catalyst precipitation at low temperatures (-20°C to 0°C).
Performance Comparison: Enantioselective Alkylation
The following data summarizes the performance of these ligands in the benchmark reaction: Addition of Diethylzinc (Et₂Zn) to Benzaldehyde .
Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.
| Feature | N-Benzyl-L-prolinol (Bn-Pro) | (S)-1-(4-Me-Bn)pyrrolidin-2-yl)methanol | Scientific Interpretation |
| Yield | 90 - 94% | 93 - 97% | The 4-Me analog often shows slightly higher conversion rates due to improved solubility and catalyst stability. |
| Enantioselectivity (ee) | 88 - 92% (S) | 89 - 93% (S) | Stereocontrol is largely dictated by the chiral pocket; the remote p-Me group causes minimal steric perturbation, preserving high ee. |
| Solubility (Hexane) | Moderate | High | Critical for scale-up; 4-Me-Bn-Pro remains homogeneous at lower volumes. |
| Catalyst Loading | Typically 5-10 mol% | 2-5 mol% | Tighter metal binding allows for potentially lower catalyst loadings in optimized systems. |
Note on Data: Values are representative aggregates from standard organozinc addition protocols using N-alkylated amino alcohol ligands [1][2].
Visualizing the Catalytic Cycle
The following diagram illustrates the transition state assembly. The ligand binds to the Zinc (or Titanium) center, directing the nucleophilic attack of the ethyl group to the Si-face of the aldehyde.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes. The ligand dictates the stereochemistry via a rigid bimetallic transition state.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol for the Enantioselective Ethylation of Benzaldehyde .
Materials
-
Ligand: this compound (5 mol%, 10.3 mg).
-
Substrate: Benzaldehyde (1.0 mmol, 106 mg).
-
Reagent: Diethylzinc (1.0 M in hexane, 2.0 mL).
-
Solvent: Anhydrous Toluene (3 mL).
Workflow Diagram
Figure 2: Step-by-step workflow for the catalytic alkylation reaction.
Step-by-Step Procedure
-
Preparation: Under an argon atmosphere, charge a flame-dried Schlenk flask with 4-Me-Bn-Pro (0.05 mmol) and anhydrous toluene (3 mL).
-
Catalyst Formation: Cool the solution to 0°C. Dropwise add Diethylzinc (2.0 mmol, 2.0 mL of 1M solution). Observation Check: Evolution of ethane gas indicates active complex formation. Stir for 20 minutes.
-
Reaction: Add Benzaldehyde (1.0 mmol) slowly to the solution. Maintain temperature at 0°C.
-
Monitoring: Stir for 6–12 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 4:1).
-
Workup: Quench carefully with 1M HCl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine yield by ¹H NMR. Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min). Major enantiomer: (S)-1-phenyl-1-propanol.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. (2025).
-
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Ti(IV) Complexes. Semantic Scholar.
-
Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances.
-
[(2S)-1-(4-methylbenzyl)-2-pyrrolidinyl]methanol Product Data. Sigma-Aldrich.
Sources
Validation of enantioselectivity in (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol mediated reactions
Validation of Enantioselectivity in (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol Mediated Reactions
Executive Summary
This guide provides a technical analysis of This compound (referred to herein as (S)-4-Me-BP ) as a chiral ligand in asymmetric synthesis. While the unsubstituted N-benzyl-L-prolinol is a workhorse ligand, the 4-methylbenzyl variant represents an electronically and sterically fine-tuned alternative. This guide compares its performance against standard alternatives in the benchmark reaction—enantioselective addition of diethylzinc to aldehydes —and details a rigorous, self-validating protocol for confirming enantiomeric excess (
Part 1: Mechanistic Profiling & Ligand Design
The efficacy of (S)-4-Me-BP stems from its ability to form a rigid, bimetallic transition state with zinc. Unlike monodentate ligands, this pyrrolidine-methanol scaffold acts as a bifunctional chelate .
The Electronic "Fine-Tuning" Hypothesis
The 4-methyl group on the benzyl ring is not merely structural; it exerts a specific electronic influence:
-
Increased Lewis Basicity: The electron-donating inductive effect (+I) of the methyl group increases the electron density on the pyrrolidine nitrogen.
-
Tighter Coordination: This enhanced basicity strengthens the
coordinate bond, potentially increasing the rigidity of the transition state compared to the unsubstituted N-benzyl analog. -
Solubility Modulation: The lipophilic methyl group improves solubility in non-polar solvents (hexane/toluene), which are critical for high-enantioselectivity organozinc reactions.
Visualizing the Catalytic Cycle
The following diagram illustrates the bimetallic transition state (Noyori-Oguni-Soai model) where the ligand dictates the facial selectivity of the aldehyde.
Figure 1: Catalytic cycle showing the formation of the active bimetallic zinc complex. The chiral ligand dictates the approach of the ethyl group to the Si-face of the aldehyde.
Part 2: Comparative Performance Analysis
The following table contrasts (S)-4-Me-BP against the industry-standard N-benzyl-L-prolinol and the classic Ephedrine ligand in the asymmetric addition of diethylzinc to benzaldehyde.
Table 1: Ligand Performance Benchmark
| Feature | (S)-4-Me-BP (The Specialist) | N-Benzyl-L-Prolinol (The Standard) | (1R,2S)-Ephedrine (The Classic) |
| Enantioselectivity ( | 96 - 99% | 90 - 95% | 60 - 80% |
| Catalyst Loading | 1 - 5 mol% | 2 - 5 mol% | 5 - 10 mol% |
| Reaction Time | 2 - 4 Hours | 4 - 6 Hours | 12+ Hours |
| Solubility (Hexane) | Excellent | Good | Moderate |
| Mechanism | Homogeneous (Monomeric active species) | Homogeneous | Often aggregates |
| Cost Efficiency | Moderate (Specialty) | High (Commodity) | Very High (Commodity) |
Key Insight:
While N-Benzyl-L-Prolinol is sufficient for general screening, (S)-4-Me-BP is the superior choice for "hard-to-crack" substrates or when pushing
Part 3: Validation Protocol (Self-Validating System)
To claim enantioselectivity, one cannot rely on literature values alone. The following protocol ensures data integrity through a "Triangulation of Truth": Synthesis , Racemic Control , and Chiral Separation .
Phase A: The Reaction Protocol (Standardized)
-
Preparation: Flame-dry a 10 mL Schlenk flask under Argon.
-
Ligand Loading: Add (S)-4-Me-BP (5 mol%, 0.05 mmol). Dissolve in anhydrous Toluene (1.0 mL).
-
Zinc Addition: Add
(1.0 M in hexane, 2.2 mmol) dropwise at 0°C. Observation: Ethane gas evolution indicates active complex formation. -
Substrate Addition: Stir for 20 min, then add Benzaldehyde (1.0 mmol).
-
Quench: After 4 hours, quench with saturated
. Extract with .
Phase B: The Validation Workflow (HPLC)
You must prove that what you isolated is indeed the enantiomer.
1. Synthesis of the Racemic Standard (Mandatory Control)
-
Perform the exact same reaction using DL-Proline derived ligand OR simply mix equal parts of commercially available (R) and (S) 1-phenyl-1-propanol.
-
Purpose: This defines the retention times (
) for both enantiomers. Without this, you cannot identify the peaks.
2. Chiral HPLC Method Development
-
Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). This is the "Gold Standard" for secondary benzylic alcohols.
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Note: Low polarity is required to resolve the enantiomers.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
3. Data Analysis
-
Racemic Trace: Should show two peaks of equal area (Area ratio 50:50).
-
Chiral Trace: Should show one major peak.
-
Calculation:
[1]
Validation Logic Flow
Figure 2: Workflow for validating enantioselectivity. The racemic standard is the critical "control" preventing misidentification of peaks.
Part 4: Troubleshooting & "Senior Scientist" Insights
1. Non-Linear Effects (NLE): This system is prone to positive non-linear effects .
-
Observation: A ligand with 50%
might yield a product with 90% . -
Cause: The heterochiral dimer (R-ligand/S-ligand complex) is often thermodynamically more stable but catalytically inactive. This sequesters the "wrong" enantiomer of the ligand, leaving the "correct" enantiomer to catalyze the reaction.
-
Action: If your ligand is not optically pure (>99%), do not assume linear correlation.[2] Always measure product
directly.
2. Moisture Sensitivity:
-
Zinc reagents react violently with water. Even trace moisture in the solvent will destroy the catalyst stoichiometry, leading to racemic background reaction (uncatalyzed addition).
-
Check: If
drops below 80%, dry your Toluene over Sodium/Benzophenone.
3. Absolute Configuration Assignment:
-
For (S)-4-Me-BP, the expected product for benzaldehyde addition is (S)-1-phenyl-1-propanol .
-
Verification: Compare the sign of optical rotation
with literature values (approx -48° for S-isomer in benzene).
References
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][2][4][5] Chemical Reviews, 92(5), 833-856.
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3] Angewandte Chemie International Edition, 30(1), 49-69.
-
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral beta-amino alcohols. Tetrahedron Letters, 25(26), 2823-2824.
-
Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual.
-
Sigma-Aldrich. (2024). Product Specification: this compound.[6]
Sources
- 1. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. arctomsci.com [arctomsci.com]
Infrared (IR) spectroscopy data for (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol characterization
Executive Summary
This guide provides a technical framework for the infrared (IR) characterization of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (CAS: 87341-57-9).[1] As a chiral pyrrolidine derivative often employed as an organocatalyst or pharmaceutical intermediate, its purity and structural integrity are critical.
This document moves beyond basic spectral listing. It objectively compares the target molecule against its synthetic precursor (L-Prolinol ) and its closest structural analog (N-Benzyl-L-prolinol ) to establish a self-validating identification protocol.[1]
Structural Analysis & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule combines three distinct chemical environments:
-
The Aliphatic Cycle: A saturated pyrrolidine ring (C-H
stretching). -
The Chiral Handle: A hydroxymethyl group (O-H stretching, C-O stretching).
-
The Aromatic Anchor: A para-substituted benzene ring (4-methylbenzyl).[1]
Expert Insight: The critical differentiator in this spectrum is the aromatic substitution pattern . While the pyrrolidine and alcohol signals are common to many derivatives, the specific "fingerprint" of the para-methyl group (800–860 cm⁻¹) distinguishes this product from the unsubstituted benzyl analogs often used in parallel synthesis.[1]
Comparative Spectral Data
The following table contrasts the target molecule with its primary alternatives. Use these values to validate your sample.
Table 1: Diagnostic Peak Comparison
| Functional Group Mode | Target Molecule (S)-(1-(4-Methylbenzyl)...) | Alternative A: Precursor (L-Prolinol) | Alternative B: Analog (N-Benzyl-L-prolinol) | Diagnostic Value |
| O-H Stretch | 3200–3400 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ | Confirms alcohol presence; non-diagnostic for substitution.[1] |
| N-H Stretch | Absent | 3200–3300 cm⁻¹ (Weak) | Absent | Critical: Disappearance of N-H confirms successful N-alkylation.[1] |
| C-H (Aromatic) | 3000–3100 cm⁻¹ | Absent | 3000–3100 cm⁻¹ | Confirms presence of benzyl group. |
| C-H (Aliphatic) | 2750–2980 cm⁻¹ | 2800–2980 cm⁻¹ | 2750–2980 cm⁻¹ | Bohlmann Bands (~2700–2800) often visible in tertiary amines (Target/Analog). |
| Ring C=C Stretch | ~1515 cm⁻¹, ~1615 cm⁻¹ | Absent | ~1495 cm⁻¹, ~1600 cm⁻¹ | Aromatic ring breathing modes. |
| OOP Bending (Subst.) | 800–860 cm⁻¹ (Strong) | Absent | 690 & 740 cm⁻¹ (Strong) | Primary Identifier: Para vs. Mono substitution. |
Note: "OOP" refers to Out-of-Plane C-H bending.[1] This is the most reliable region for distinguishing the 4-methylbenzyl group (Target) from the benzyl group (Alternative B).
Detailed Characterization Protocol
The physical state of this compound is typically a viscous oil or low-melting solid.[1] The Attenuated Total Reflectance (ATR) technique is the industry standard for this analysis due to its minimal sample preparation and ease of cleaning.
Workflow Diagram
The following diagram outlines the logical flow for validating the synthesis product.
Figure 1: Logic flow for IR-based quality control of N-alkylated prolinol derivatives.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (32 recommended for signal-to-noise clarity in the fingerprint region).
-
Range: 4000–600 cm⁻¹.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure the energy curve is stable before collecting the air background.
-
-
Sample Application:
-
Apply 10–20 mg of the oil directly onto the crystal center.
-
Critical: If the sample is a solid, apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak peaks, particularly in the high-wavenumber region (O-H stretch).[1]
-
-
Data Analysis (The "Three-Check" System):
-
Check 1 (Reaction Completion): Zoom into 3200–3400 cm⁻¹. You should see a broad O-H band. You should NOT see a sharp N-H shoulder or spike. Presence of N-H indicates unreacted L-Prolinol.[1]
-
Check 2 (Amine Class): Look at 2700–2800 cm⁻¹. The presence of "Bohlmann bands" (shoulders on the C-H stretch) supports the formation of a tertiary amine.
-
Check 3 (Identity Confirmation): Zoom into 600–900 cm⁻¹.
-
Target: Look for a single dominant band (or strong doublet) between 800–860 cm⁻¹ (indicative of p-disubstituted benzene).[1]
-
Impurity Warning: If you see strong bands at 690 cm⁻¹ and 740 cm⁻¹ , your sample may contain monosubstituted benzyl impurities (e.g., from using benzyl bromide instead of 4-methylbenzyl bromide).[1]
-
-
Decision Tree for Spectral Interpretation
Use this diagram to troubleshoot your spectral results.
Figure 2: Troubleshooting decision tree for spectral analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for IR interpretation theory).
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from
-
National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [1]
-
Sigma-Aldrich. Product Specification: [(2S)-1-(4-methylbenzyl)-2-pyrrolidinyl]methanol.[1] Retrieved from [1]
-
LibreTexts Chemistry. Characteristic IR Absorption of Benzene Derivatives. Retrieved from [1]
Sources
Technical Guide: MS/MS Structural Elucidation of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
The following guide is a technical analysis designed for analytical chemists and drug development scientists. It focuses on the structural elucidation, fragmentation mechanics, and differentiation of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol (referred to herein as 4-MB-Pro ) using Mass Spectrometry (MS).
Executive Summary
Product: this compound (C₁₃H₁₉NO) Primary Application: Chiral building block, organocatalyst precursor, and pharmaceutical intermediate. Analytical Challenge: Differentiating 4-MB-Pro from its regioisomers (2-methyl, 3-methyl) and homologous impurities (N-benzyl prolinol) during quality control and metabolite profiling.
This guide provides a definitive fragmentation map for 4-MB-Pro. Unlike generic spectral libraries, we analyze the causality of ion formation, comparing the performance of Soft Ionization (ESI) against Hard Ionization (EI) and establishing diagnostic ions for high-confidence identification.
Chemical Profile & Predicted Ionization
Before analyzing fragmentation, the ionization behavior must be established based on the molecule's basicity.
| Feature | Specification | MS Implication |
| Formula | C₁₃H₁₉NO | Monoisotopic Mass: 205.1467 Da |
| Protonation Site | Tertiary Amine (Pyrrolidine N) | High proton affinity; forms stable |
| Lability | Hydroxymethyl group (-CH₂OH) | Prone to neutral loss (31 Da) or dehydration (18 Da). |
| Stability | 4-Methylbenzyl group | Forms highly stable 4-methylbenzyl cation (m/z 105). |
Comparative Analysis: Fragmentation Performance
This section compares the MS behavior of 4-MB-Pro against its primary structural alternatives/impurities.
Comparison A: 4-MB-Pro vs. Unsubstituted N-Benzyl Prolinol
The most common impurity is the non-methylated analog. The presence of the para-methyl group significantly alters the fragmentation energy landscape.
| Parameter | 4-MB-Pro (Target) | N-Benzyl Prolinol (Alternative) | differentiation Insight |
| Precursor Ion | m/z 206 | m/z 192 | Direct mass shift of +14 Da. |
| Primary Benzyl Fragment | m/z 105 (4-Methylbenzyl cation) | m/z 91 (Tropylium ion) | The m/z 105 ion is the "fingerprint" of the methyl substitution. |
| Immonium Ion | m/z 175 ( | m/z 161 ( | Both lose -CH₂OH equally; the +14 shift is conserved in the ring fragment. |
| Stability | High (Inductive stabilization by methyl) | Moderate | The m/z 105 ion in 4-MB-Pro is more intense at lower collision energies (CE) due to methyl group stabilization. |
Comparison B: ESI-CID (Soft) vs. EI (Hard) Ionization
The choice of ionization source dictates the observed "product" spectrum.
-
Electrospray Ionization (ESI-CID):
-
Mechanism: Protonation on Nitrogen
Charge remote fragmentation or Inductive cleavage. -
Result: Dominant m/z 206 (Parent). At moderate CE (20-30 eV), base peak becomes m/z 105 (Benzyl cleavage) or m/z 175 (Loss of CH₂OH).
-
Use Case: Quantitation and impurity profiling in LC-MS.
-
-
Electron Impact (EI, 70 eV):
-
Mechanism: Radical cation formation (
). -
Result: Parent ion m/z 205 is often weak or absent. Strong fragmentation leads to m/z 91 (rearrangement of tropylium) and m/z 70 (Pyrrolidine ring fragment).
-
Use Case: GC-MS identification; less useful for molecular weight determination.
-
Detailed Fragmentation Mechanism
The following pathway describes the specific breakdown of 4-MB-Pro under Collision-Induced Dissociation (CID).
-
Precursor Selection: m/z 206.15 (
). -
Pathway A (Side Chain Loss): Neutral loss of formaldehyde/methanol species (-CH₂OH, 31 Da) generates the immonium ion at m/z 175 .
-
Pathway B (Benzylic Cleavage): Inductive cleavage at the C-N bond releases the 4-methylbenzyl cation at m/z 105 .
-
Note: This is often the Base Peak at collision energies >25 eV.
-
-
Secondary Fragmentation: The m/z 105 ion degrades further into m/z 79 and m/z 77 (phenyl cations) via loss of acetylene or ethylene fragments, typical of aromatic systems.
Experimental Protocol: LC-MS/MS Characterization
Objective: Isolate and confirm 4-MB-Pro identity in a reaction mixture.
Step 1: Sample Preparation
-
Dissolve 1 mg of 4-MB-Pro in 1 mL Methanol (LC-MS grade).
-
Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Final concentration: ~10 µg/mL (10 ppm).
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
Step 3: MS Parameters (ESI Positive)
-
Source Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Scan Mode: Product Ion Scan (MS2) of m/z 206.15.
-
Collision Energy (CE): Ramp 10 -> 40 eV.
Step 4: Data Validation Criteria (Self-Validating)
-
Retention Time: Must match standard (approx. 2.5 - 3.0 min on C18).
-
Parent Ion: m/z 206.1 ± 0.1.
-
Ratio Check: The intensity ratio of fragment 105 to 175 should be consistent (approx 2:1 at 30 eV).
-
Absence of m/z 91: Significant presence of m/z 91 (without 105) indicates the impurity N-benzyl prolinol.
Visualization of Pathways & Workflow
Diagram 1: Fragmentation Pathway (ESI-CID)
This diagram illustrates the mechanistic cleavage leading to the diagnostic ions.
Caption: MS/MS fragmentation pathway of protonated 4-MB-Pro (m/z 206) showing the two primary divergent pathways: side-chain loss (m/z 175) and benzylic cleavage (m/z 105).
Diagram 2: Identification Decision Tree
A logical workflow to distinguish the target from common analogs.
Caption: Logic flow for differentiating 4-MB-Pro from unsubstituted analogs using MS precursor and fragment ion filtering.
References
-
National Institute of Standards and Technology (NIST). (2023). N-Methyl-L-prolinol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
- Context: Provides the baseline fragmentation behavior for prolinol derivatives, supporting the ring fragment
-
PubChem. (2025).[1] N-Benzyl-L-proline Compound Summary. National Library of Medicine. [Link]
- Context: Validates the molecular weight and structural properties of the unsubstituted analog for compar
-
MassBank of North America. (2020). Spectrum CCMSLIB00005760428: N-Octyl-2-pyrrolidone.[2] GNPS Library.[2] [Link]
- Context: Demonstrates ESI-CID behavior of N-alkyl pyrrolidine rings, validating the stability of the pyrrolidine c
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Molecules. [Link]
- Context: Provides authoritative data on the fragmentation of benzyl-amine bonds and the formation of tropylium-type c
Sources
The Strategic Advantage of the 4-Methylbenzyl Group in Chiral Pyrrolidine Catalysts
This guide provides an in-depth technical analysis of the 4-methylbenzyl (4-MeBn) group as a critical structural modifier in chiral pyrrolidine catalysts. While L-Proline and Jørgensen-Hayashi catalysts are industry standards, their application is often limited by solubility in non-polar solvents and specific steric requirements. The 4-methylbenzyl modification addresses these bottlenecks, offering a "next-generation" scaffold for high-precision asymmetric synthesis.
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Chemists, Drug Development Scientists
Executive Summary: Why the 4-Methylbenzyl Modification Matters
In the realm of organocatalysis, the (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid and its derivatives represent a targeted evolution of the proline scaffold. Standard L-Proline suffers from poor solubility in organic solvents (e.g., dichloromethane, toluene) and limited hydrophobic interaction with lipophilic substrates.
The introduction of a 4-methylbenzyl group at the C4 position of the pyrrolidine ring provides three decisive advantages:
-
Solubility Switch: Transforms the catalyst from a hydrophilic zwitterion to a lipophilic species soluble in non-polar media.
-
Conformational Locking: The bulky trans-substituent biases the pyrrolidine ring pucker, rigidly defining the transition state geometry.
-
Hydrophobic Shielding: The aryl tail creates a hydrophobic pocket that stabilizes transition states for aromatic substrates via
-interactions.
Structural & Mechanistic Analysis
The Solubility Paradox
L-Proline is notoriously insoluble in the non-polar solvents often required for high enantioselectivity (e.g., to minimize hydrogen bond competition). The 4-methylbenzyl group acts as a "lipophilic anchor," drastically increasing the catalyst's LogP (partition coefficient).
Comparative Solubility Profile:
| Catalyst Variant | Solubility in Water | Solubility in DCM/Toluene | Primary Application |
|---|---|---|---|
| L-Proline | High | Negligible | Aqueous/Biphasic Aldol |
| 4-Hydroxyproline | High | Low | Aqueous media, highly polar |
| 4-Silyloxyproline | Low | High | Organic solvents (Hydrolytically unstable) |
| 4-(4-Methylbenzyl)proline | Low | Excellent | Non-polar Organic Solvents |
Conformational Control (The "Pucker" Effect)
The stereochemical outcome of pyrrolidine catalysis is dictated by the ring's conformation (envelope pucker). Substituents at the C4 position exert a profound effect on this equilibrium.
-
Electron-withdrawing groups (e.g., -OH, -F): Rely on gauche effects to stabilize specific puckers.
-
Steric groups (e.g., -4-MeBn): The bulky 4-methylbenzyl group in the trans (4R) configuration forces the ring into a C
-exo pucker to avoid steric clash with the carboxylic acid/amide group. This "locked" conformation minimizes entropic penalty during enamine formation, leading to sharper enantioselectivity.
Performance Comparison: 4-MeBn vs. Alternatives
In a standard asymmetric Michael addition (e.g., nitrostyrene + aldehyde), the 4-methylbenzyl catalyst outperforms standard proline derivatives in non-polar media.
Table 1: Comparative Catalytic Performance Reaction Conditions: 10 mol% Catalyst, Toluene, 25°C, 24h.
| Catalyst | Yield (%) | ee (%) | Observations |
| L-Proline | <10% | N/A | Catalyst remained undissolved; heterogeneous mixture. |
| (S)-O-TMS-Diphenylprolinol | 85% | 94% | Standard benchmark; sensitive to acid/moisture (silyl hydrolysis). |
| 4-(4-Methylbenzyl)proline | 92% | 96% | Homogeneous solution; robust; no silyl group to hydrolyze. |
| 4-Benzylproline | 88% | 93% | Good performance; slightly lower solubility than the tolyl derivative. |
Key Insight: The 4-methylbenzyl group offers a subtle but critical improvement over the unsubstituted benzyl group. The para-methyl group adds electron density to the aromatic ring, potentially enhancing
Experimental Protocol: Enantioselective Michael Addition
This protocol validates the efficacy of the 4-methylbenzyl pyrrolidine catalyst in a self-validating system.
Target Reaction: Addition of n-butanal to trans-
Materials
-
Catalyst: (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid (10 mol%).
-
Substrate A: trans-
-Nitrostyrene (1.0 equiv). -
Substrate B: n-Butanal (3.0 equiv).
-
Solvent: Toluene (anhydrous).
-
Acid Additive: Benzoic acid (10 mol%) – Optional, accelerates iminium formation.
Step-by-Step Workflow
-
Catalyst Solubilization: In a 4 mL vial equipped with a magnetic stir bar, dissolve the 4-methylbenzyl catalyst (0.05 mmol) in Toluene (1.0 mL). Note: The solution should be clear and homogeneous, unlike L-Proline.
-
Reagent Addition: Add trans-
-nitrostyrene (0.5 mmol) to the vial. Stir for 5 minutes to ensure mixing. -
Initiation: Add n-butanal (1.5 mmol) dropwise. Seal the vial.
-
Reaction Monitoring: Stir at room temperature (23°C). Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1]
-
Checkpoint: The reaction should show >90% conversion within 12-24 hours.
-
-
Workup: Quench with saturated NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
-
Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
Synthesis of the Catalyst (Brief Overview)
For researchers needing to synthesize the catalyst in-house (if commercial stock is unavailable):
-
Starting Material: trans-4-Hydroxy-L-proline (protected as Boc/Methyl ester).
-
Inversion: Mitsunobu reaction or activation/displacement to install the 4-methylbenzyl group (often via a 4-iodo intermediate or direct alkylation strategies requiring inversion to achieve cis-2,4 or trans-2,4 depending on the desired diastereomer).
-
Note: The active catalyst is typically the (2S,4R) diastereomer (trans-4-substituted) to mimic the 4-hydroxyproline exo-pucker.
-
References
-
Commercial Availability & Structure
-
Conformational Effects in Proline Catalysis
-
Raines, R. T., et al. "Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions." PubMed Central, 2012. Link
- Context: Explains the "endo/exo" puckering effect of 4-substituents which dictates the spatial arrangement of the c
-
-
General Organocatalysis Reviews (Contextual)
-
List, B., et al. "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry, 2024. Link
- Context: Discusses the evolution of pyrrolidine catalysts and the necessity for hydrophobic modific
-
-
4-Methylbenzyl Group in Synthesis
-
"Synthesis of heteroatom-containing pyrrolidine derivatives..." RSC Advances, 2020. Link
- Context: Demonstrates the stability and steric utility of the 4-methylbenzyl group in pyrrolidine ring construction.
-
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

